molecular formula C9H14N2O B1612386 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone CAS No. 933454-80-9

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1612386
CAS No.: 933454-80-9
M. Wt: 166.22 g/mol
InChI Key: OIOZUDUDABWWTP-UHFFFAOYSA-N
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Description

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methyl-1-propylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZUDUDABWWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585894
Record name 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933454-80-9
Record name 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS: 933454-80-9) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules.[] Characterized by a pyrazole core substituted with a lipophilic propyl chain at the N1 position and a reactive acetyl group at the C4 position, this compound serves as a pivotal intermediate in the development of anti-inflammatory agents (COX-2 inhibitors), kinase inhibitors, and agrochemicals. This guide provides a comprehensive technical analysis of its properties, synthetic pathways, and utility in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The compound exhibits a balance of hydrophobicity (propyl group) and polar reactivity (acetyl/pyrazole), making it an ideal pharmacophore modulator.

Table 1: Chemical Specifications

PropertyData
IUPAC Name This compound
CAS Registry Number 933454-80-9
Molecular Formula C

H

N

O
Molecular Weight 166.22 g/mol
SMILES CCCN1C=C(C(=N1)C)C(=O)C
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
LogP (Predicted) ~1.8 - 2.2 (Lipophilic)
Acidity (pKa) Weakly basic (Pyrazole N2)
Synthetic Architecture

The industrial and laboratory-scale synthesis of this compound typically relies on a regioselective cyclocondensation strategy. This approach minimizes the formation of the unwanted regioisomer (1-propyl-5-methyl isomer) by utilizing an enaminone or alkoxymethylene intermediate.

Core Protocol: Cyclocondensation Strategy

Rationale: Direct alkylation of 4-acetyl-3-methylpyrazole often yields a mixture of N1 and N2 isomers. The construction of the ring after establishing the substituents ensures regiochemical purity.

Reagents:

  • Propylhydrazine hydrochloride (Nucleophile)

  • 3-(Ethoxymethylene)pentane-2,4-dione (Electrophile)

  • Ethanol/Triethylamine (Solvent/Base)

Step-by-Step Methodology:

  • Precursor Preparation: React pentane-2,4-dione (acetylacetone) with triethyl orthoformate in acetic anhydride to yield 3-(ethoxymethylene)pentane-2,4-dione. Isolate by distillation.

  • Cyclization: Dissolve propylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add Triethylamine (1.1 eq) to liberate the free base.

  • Addition: Dropwise add 3-(ethoxymethylene)pentane-2,4-dione (1.0 eq) at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The reaction proceeds via a Michael addition followed by elimination of ethanol and cyclodehydration.

  • Workup: Evaporate solvent. Dissolve residue in Dichloromethane (DCM) and wash with water. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) to isolate the target 4-acetyl product.

Figure 1: Synthetic Pathway (Graphviz)

SynthesisPathway Precursor1 Pentane-2,4-dione Intermediate 3-(Ethoxymethylene) pentane-2,4-dione Precursor1->Intermediate Ac2O, Heat Reagent1 Triethyl Orthoformate Reagent1->Intermediate Cyclization Cyclocondensation (EtOH, Reflux) Intermediate->Cyclization Hydrazine Propylhydrazine Hydrazine->Cyclization Product 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanone Cyclization->Product -EtOH, -H2O

Caption: Regioselective synthesis via ethoxymethylene acetylacetone intermediate to ensure N1-propyl positioning.

Functional Reactivity & Derivatization

The chemical value of this scaffold lies in the orthogonality of its functional groups. The C4-acetyl group serves as a "chemical handle" for further elaboration, while the pyrazole ring remains stable under most conditions.

Key Reaction Pathways:
  • Claisen-Schmidt Condensation (Chalcone Formation):

    • Reaction with aromatic aldehydes in the presence of base (NaOH/KOH) yields

      
      -unsaturated ketones (chalcones).
      
    • Application: These chalcones are precursors to pyrazolines and pyrimidines with potent anti-inflammatory activity.

  • Reduction:

    • NaBH

      
       reduction of the ketone yields the secondary alcohol: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol.
      
    • Application: Chiral resolution of this alcohol provides enantiopure building blocks.

  • Heterocycle Formation:

    • Bromination of the acetyl group (

      
      -bromoketone) followed by reaction with thioamides yields thiazole-linked pyrazoles .
      

Figure 2: Derivatization Workflow (Graphviz)

Reactivity Core 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanone Aldehyde Ar-CHO / NaOH Core->Aldehyde Bromine Br2 / AcOH Core->Bromine Reduction NaBH4 / MeOH Core->Reduction Chalcone Pyrazolyl Chalcones (Anti-inflammatory) Aldehyde->Chalcone Condensation BromoKetone alpha-Bromo Ketone Bromine->BromoKetone Halogenation Alcohol Secondary Alcohol (Chiral Scaffold) Reduction->Alcohol Reduction Thiazole Thiazole-Pyrazole Hybrids BromoKetone->Thiazole + Thioamide

Caption: Primary derivatization pathways transforming the acetyl handle into bioactive heterocycles and alcohols.

Medicinal Chemistry Applications

The this compound scaffold is a bioisostere often used to replace phenyl or pyridine rings in drug design to improve solubility and metabolic stability.

1. COX-2 Inhibition

Pyrazole derivatives are structurally related to Celecoxib .[2] The 4-acetyl group allows for the extension of the molecule into the COX-2 hydrophobic pocket. The N1-propyl group provides necessary lipophilicity to cross cell membranes but is short enough to avoid steric clashes within the active site.

2. Kinase Inhibition

In kinase drug discovery, the pyrazole nitrogen (N2) can act as a hydrogen bond acceptor for the hinge region of ATP-binding sites. The acetyl group can be converted into an aminopyrimidine motif (via enaminone intermediate), a common feature in inhibitors of Janus Kinase (JAK) and Aurora Kinases .

3. Agrochemicals

The scaffold is also prevalent in fungicides (SDHI class), where the pyrazole-4-carboxamide motif is standard. While this compound is a ketone, it is readily converted to the carboxylic acid via Haloform reaction (NaOCl), serving as a precursor to carboxamide fungicides.

Handling, Stability & Safety

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed).[3]

  • Precautionary Statements: P264 (Wash hands thoroughly), P270 (Do not eat/drink when using).

Handling Protocols:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetyl group makes the alpha-protons slightly acidic; avoid prolonged exposure to strong bases unless reacting.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Derivatives. (General Pyrazole Chemistry).[4][5][6] Retrieved from [Link]

  • Mishra, K., et al. (2019).[2] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Menozzi, G., et al. (1987). Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.

Sources

The Strategic Utility of 4-acetyl-1-propyl-3-methylpyrazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2][3] This technical guide provides an in-depth exploration of the 4-acetyl-1-propyl-3-methylpyrazole building block, a key intermediate for the synthesis of advanced pharmaceutical agents. We will dissect its synthesis, physicochemical properties, and spectroscopic signature, offering a practical framework for its application in drug discovery programs. Particular emphasis is placed on its role in the development of targeted therapies, such as kinase inhibitors.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3] The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The 4-acetyl-1-propyl-3-methylpyrazole building block offers a synthetically versatile platform for generating novel chemical entities with the potential for high target affinity and specificity.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's physical and spectral properties is crucial for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Properties

The physicochemical properties of 4-acetyl-1-propyl-3-methylpyrazole are summarized in the table below. These values are estimated based on standard computational models and data from structurally related compounds, providing a reliable reference for experimental work.

PropertyValueSource
Molecular FormulaC9H14N2O-
Molecular Weight166.22 g/mol [6]
AppearancePredicted: Colorless to pale yellow liquid or low melting solid-
Boiling PointEstimated: ~280-300 °C at 760 mmHg-
Melting PointEstimated: < 25 °C-
SolubilitySoluble in common organic solvents (e.g., DCM, MeOH, DMSO)-
logPEstimated: 1.5 - 2.0-
Spectroscopic Data

The following table outlines the expected spectroscopic characteristics of 4-acetyl-1-propyl-3-methylpyrazole, which are critical for reaction monitoring and structural confirmation.

TechniqueExpected Features
¹H NMR * Propyl Group: Triplet (CH₃, ~0.9 ppm), Sextet (CH₂, ~1.7 ppm), Triplet (N-CH₂, ~4.0 ppm).* Methyl Group (C3): Singlet (~2.4 ppm).* Acetyl Group: Singlet (~2.5 ppm).* Pyrazole Ring (H5): Singlet (~8.0 ppm).
¹³C NMR * Propyl Group: ~11 ppm (CH₃), ~23 ppm (CH₂), ~50 ppm (N-CH₂).* Methyl Group (C3): ~14 ppm.* Acetyl Group: ~28 ppm (CH₃), ~195 ppm (C=O).* Pyrazole Ring: ~115 ppm (C4), ~140 ppm (C5), ~150 ppm (C3).
IR (Infrared) * ~2960 cm⁻¹: C-H stretch (aliphatic).* ~1670 cm⁻¹: C=O stretch (acetyl ketone).* ~1550 cm⁻¹: C=N and C=C stretch (pyrazole ring).
Mass Spec (MS) * [M+H]⁺: m/z ≈ 167.1184

Synthesis of 4-acetyl-1-propyl-3-methylpyrazole

The synthesis of 4-acetyl-1-propyl-3-methylpyrazole can be efficiently achieved through a two-step process: the formation of the core 4-acetyl-3,5-dimethylpyrazole intermediate, followed by a regioselective N-propylation.

Synthesis of the 4-acetyl-3,5-dimethylpyrazole Intermediate

A common and effective method for the synthesis of the pyrazole core involves the condensation of a β-diketone with hydrazine.[7][8][9] Subsequent acylation at the C4 position provides the desired intermediate.

Synthesis of 4-acetyl-3,5-dimethylpyrazole acetylacetone Acetylacetone dimethylpyrazole 3,5-Dimethylpyrazole acetylacetone->dimethylpyrazole Condensation hydrazine Hydrazine Hydrate hydrazine->dimethylpyrazole intermediate 4-acetyl-3,5-dimethylpyrazole dimethylpyrazole->intermediate Friedel-Crafts Acetylation acetyl_chloride Acetyl Chloride (or Acetic Anhydride) acetyl_chloride->intermediate

Synthesis of the pyrazole intermediate.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [7]

  • In a 250 mL flask, dissolve 6 mL of hydrazine hydrate in 50 mL of ethanol with constant stirring.

  • Cool the flask in an ice bath for 10 minutes.

  • Slowly add 10 mL of acetylacetone dropwise to the solution at a low temperature, maintaining constant stirring. The addition should take approximately 20 minutes.

  • Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at approximately 110 °C.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add a few milliliters of n-hexane to the solid residue and warm gently to dissolve.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the solid product by filtration and wash with cold hexane.

Experimental Protocol: Acetylation of 3,5-Dimethylpyrazole

While direct Friedel-Crafts acetylation of 3,5-dimethylpyrazole is a plausible route, the Vilsmeier-Haack reaction offers a well-documented method for functionalization at the C4 position.[10][11][12]

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 eq) to ice-cold dimethylformamide (DMF) (3 eq).

  • Add 3,5-dimethylpyrazole (1 eq) to the Vilsmeier reagent and heat the mixture to 80-90 °C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a base (e.g., NaOH solution) to precipitate the 3,5-dimethylpyrazole-4-carbaldehyde.

  • The resulting aldehyde can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or Jones reagent).

  • The carboxylic acid can then be converted to the acetyl derivative via reaction with methyllithium or through a Weinreb amide intermediate.

N-propylation of 4-acetyl-3,5-dimethylpyrazole

The final step involves the regioselective alkylation of the pyrazole nitrogen. The choice of base and solvent can influence the N1/N2 selectivity.

N-propylation of 4-acetyl-3,5-dimethylpyrazole intermediate 4-acetyl-3,5-dimethylpyrazole product 4-acetyl-1-propyl-3-methylpyrazole intermediate->product N-propylation propyl_bromide Propyl Bromide propyl_bromide->product base Base (e.g., K₂CO₃, NaH) base->product

N-propylation to yield the final product.

Experimental Protocol: N-propylation of 4-acetyl-3,5-dimethylpyrazole [13][14]

  • To a solution of 4-acetyl-3,5-dimethylpyrazole (1 eq) in a polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.2 eq)).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-acetyl-1-propyl-3-methylpyrazole.

Applications in Drug Discovery

The 4-acetyl-1-propyl-3-methylpyrazole building block is particularly valuable for the synthesis of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents at the N1, C3, and C4 positions can be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity.

Application in Kinase Inhibitor Synthesis building_block 4-acetyl-1-propyl-3-methylpyrazole functionalization Functional Group Interconversion building_block->functionalization e.g., Conversion of acetyl to amine coupling Cross-Coupling Reactions functionalization->coupling e.g., Suzuki or Buchwald-Hartwig kinase_inhibitor Kinase Inhibitor (e.g., JNK Inhibitor) coupling->kinase_inhibitor

Synthetic utility in kinase inhibitor development.

For instance, the acetyl group at the C4 position can be readily transformed into other functional groups, such as an amine via reductive amination. This amine can then serve as a handle for further elaboration through amide bond formation or participation in cross-coupling reactions to introduce larger, more complex substituents designed to interact with the solvent-exposed region of the kinase.[15][16] The N-propyl group can provide favorable hydrophobic interactions within the active site, contributing to improved binding affinity.

Conclusion

The 4-acetyl-1-propyl-3-methylpyrazole building block is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the synthetic handles it provides make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a solid foundation for its incorporation into drug discovery pipelines.

References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). In MDPI. Retrieved February 13, 2026, from [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. (n.d.). In Journal of Chemical and Pharmaceutical Research.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). In MDPI. Retrieved February 13, 2026, from [Link]

  • (A) The schematic for synthesis of pyrazole derivatives. The... (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). In Journal of Chemical and Pharmaceutical Research.
  • 3,5-dimethylpyrazole. (n.d.). In Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel
  • (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2025). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (2025). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). In NIH. Retrieved February 13, 2026, from [Link]

  • Supplementary Information. (n.d.). In The Royal Society of Chemistry.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). In Benchchem.
  • Could anybody tell about synthesis of 3,5 dimethylpyrazole? (2014). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). In PMC. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. (n.d.). In Scribd. Retrieved February 13, 2026, from [Link]

  • Method for preparing 3.5-dimethylpyrazole. (n.d.). In Google Patents.
  • N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). (n.d.). In NIH.
  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). In PubChem. Retrieved February 13, 2026, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). In PubMed.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). In TSI Journals.
  • Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies. (2017).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). In PMC.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • 4-iodopyrazole in the synthesis of kinase inhibitors. (n.d.). In Benchchem.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (n.d.). In MDPI. Retrieved February 13, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • N-alkylation method of pyrazole. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). In MDPI. Retrieved February 13, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous clinically approved drugs. This document details the physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic data for this compound (CAS No. 933454-80-9). Furthermore, it explores the potential applications of this and related pyrazole derivatives in modern drug development, with a particular focus on their role as kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[1] The success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the kinase inhibitors Crizotinib and Ruxolitinib, and the erectile dysfunction medication Sildenafil, underscores the therapeutic potential of this heterocyclic system.[2]

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Their ability to act as bioisosteres for other aromatic rings, such as benzene or other heterocycles, allows for the optimization of physicochemical properties like solubility and lipophilicity, which are critical for drug efficacy.[3] The N-1 and C-3, C-4, and C-5 positions of the pyrazole ring are amenable to substitution, providing a platform for the generation of diverse chemical libraries for high-throughput screening.

The subject of this guide, this compound, is a representative example of a multi-substituted pyrazole with potential for further functionalization and exploration of its biological activity. The presence of an acetyl group at the C-4 position offers a handle for various chemical transformations, making it a valuable building block in synthetic chemistry.

Physicochemical and Spectroscopic Characterization

PropertyValueSource
CAS Number 933454-80-9
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Canonical SMILES CCCN1C=C(C(=N1)C)C(=O)C
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

The proton NMR spectrum is expected to show distinct signals corresponding to the propyl, methyl, and acetyl groups, as well as the pyrazole ring proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole C5-H~7.5-8.0s1H
Propyl N-CH₂~3.9-4.1t2H
Propyl CH₂~1.7-1.9sextet2H
Propyl CH₃~0.8-1.0t3H
Pyrazole C3-CH₃~2.3-2.5s3H
Acetyl CH₃~2.4-2.6s3H

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Acetyl)~195-200
Pyrazole C3~148-152
Pyrazole C5~135-140
Pyrazole C4~115-120
Propyl N-CH₂~50-55
Propyl CH₂~22-26
Propyl CH₃~10-13
Pyrazole C3-CH₃~12-15
Acetyl CH₃~25-30

The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the acetyl moiety.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aliphatic)2850-3000Medium-Strong
C=O (Ketone)1670-1690Strong
C=N (Pyrazole ring)~1550-1600Medium
C-N (Pyrazole ring)~1300-1400Medium

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

FragmentPredicted m/zInterpretation
[M]⁺166Molecular Ion
[M-CH₃]⁺151Loss of a methyl radical from the acetyl group
[M-C₂H₅]⁺137Loss of an ethyl radical from the propyl group
[M-C₃H₇]⁺123Loss of a propyl radical
[CH₃CO]⁺43Acetyl cation

Synthetic Methodology

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available precursors: the synthesis of the pyrazole core followed by acylation.

Synthesis of 3-methyl-1-propyl-1H-pyrazole

The initial step is the condensation of a 1,3-dicarbonyl compound with propylhydrazine.

Protocol:

  • To a solution of pentane-2,4-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add propylhydrazine (1.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-methyl-1-propyl-1H-pyrazole.

Vilsmeier-Haack Acylation

The acetyl group can be introduced at the C-4 position of the pyrazole ring using a Vilsmeier-Haack type reaction.[4]

Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylacetamide (DMA) (excess) and cool to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (at least 1.0 eq) to the cooled DMA with stirring to form the Vilsmeier reagent.

  • To this mixture, add a solution of 3-methyl-1-propyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or neat.

  • The reaction mixture is then heated, typically to reflux, for several hours. The reaction progress should be monitored by TLC.

  • After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base such as sodium bicarbonate or sodium hydroxide solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Core Synthesis cluster_step2 Step 2: Vilsmeier-Haack Acylation Pentanedione Pentane-2,4-dione Condensation Condensation Pentanedione->Condensation Propylhydrazine Propylhydrazine Propylhydrazine->Condensation Pyrazole 3-methyl-1-propyl-1H-pyrazole Acylation Acylation Pyrazole->Acylation Condensation->Pyrazole DMA N,N-Dimethylacetamide (DMA) Vilsmeier_Reagent Vilsmeier Reagent DMA->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Acylation Target_Molecule This compound Acylation->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Applications in Drug Development

Substituted pyrazoles are of paramount importance in the development of targeted therapies, particularly as kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7]

Pyrazoles as Kinase Inhibitors

The pyrazole scaffold is frequently found in the core structure of small molecule kinase inhibitors.[2] It can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The various substitution points on the pyrazole ring allow for the introduction of different chemical moieties to target specific sub-pockets within the kinase active site, thereby enhancing both potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region Forms key hydrogen bonds Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrazole_Inhibitor Pyrazole Core N-H Substituent 1 Substituent 2 Pyrazole_Inhibitor:f1->Hinge H-Bond Pyrazole_Inhibitor:f2->Hydrophobic_Pocket Hydrophobic Interaction Pyrazole_Inhibitor:f3->Solvent_Front Solvent Interaction

Caption: Pyrazole inhibitor interactions in a kinase active site.

Structure-Activity Relationship (SAR) Insights

For pyrazole-based kinase inhibitors, the following SAR principles are often observed:

  • N-1 Substitution: The substituent at the N-1 position can influence solubility and can be directed towards the solvent-exposed region of the ATP-binding site. In the case of our target molecule, the propyl group would occupy this position.

  • C-3 Substitution: This position is often a key point for diversification to achieve selectivity among different kinases. The methyl group in the target molecule is a simple substituent, and modifications here could significantly impact the biological activity profile.

  • C-4 Substitution: The C-4 position can be used to modulate the electronic properties of the ring and to introduce groups that interact with other regions of the active site. The acetyl group in this compound could be a point of further chemical modification to explore SAR.

  • C-5 Substitution: This position is also crucial for achieving potency and selectivity. In our target molecule, this position is unsubstituted, offering another avenue for structural modification.

The systematic exploration of these positions around the pyrazole core is a common strategy in the hit-to-lead and lead optimization phases of drug discovery.[8]

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure provides multiple points for diversification to explore structure-activity relationships. The well-documented success of pyrazole derivatives as kinase inhibitors suggests that this compound and its analogues are promising candidates for screening in oncology and other disease areas where kinase signaling is implicated. This technical guide provides a foundational understanding of this molecule and its potential, serving as a catalyst for further research and development in the field of medicinal chemistry.

References

  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink.
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). PubMed.
  • The features of IR spectrum. University of Babylon.
  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019). HETEROCYCLES.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • 1H NMR Chemical Shifts.
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.
  • ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Mass Spectrometry - Fragmentation P
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Interpretation of mass spectra. University of Arizona.
  • Vilsmeier–Haack reaction. Wikipedia.
  • IR – spectroscopy part I. University of Technology.
  • 1H NMR chemical shift ppm table. University of Wisconsin-Madison.
  • 13C NMR Chemical Shifts (δ, ppm). University of Puget Sound.
  • 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • mass spectra - fragmentation p
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). ACS Omega.
  • IR: carboxylic acids. UCLA Chemistry and Biochemistry.
  • 13C NMR Chemical Shift. (2022).
  • 13C Chemical Shift Reference. Center for In Vivo Metabolism.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • a guide to 13c nmr chemical shift values. Compound Interest.
  • Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides.
  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). MDPI.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

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Methodological & Application

Application Note: Regioselective Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It prioritizes high-fidelity chemical synthesis, scalability, and regiochemical control.


H

N

O Molecular Weight: 166.22 g/mol

Executive Summary & Strategic Analysis

The synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone presents a classic regioselectivity challenge inherent to the pyrazole scaffold. The target molecule requires a specific substitution pattern: a propyl group at


, a methyl group at 

, and an acetyl group at

, leaving

unsubstituted.
Route Selection: The Regiochemical Imperative

Two primary retrosynthetic disconnections exist for this scaffold:

  • Route A (Direct Alkylation):

    
    -alkylation of 3-methyl-4-acetylpyrazole.
    
    • Flaw: Pyrazole tautomerism (

      
      -Me 
      
      
      
      
      
      -Me) typically results in a mixture of
      
      
      -propyl-
      
      
      -methyl and
      
      
      -propyl-
      
      
      -methyl isomers (often 1:1 to 4:1 ratio), requiring tedious chromatographic separation.
  • Route B (Cyclocondensation): Reaction of propylhydrazine with a masked 1,3-dicarbonyl equivalent.

    • Advantage:[1][2] By utilizing 3-(ethoxymethylene)pentane-2,4-dione , we exploit the differential nucleophilicity of mono-substituted hydrazines to direct the cyclization. Literature and mechanistic evidence support that alkylhydrazines attack the electrophilic enol ether carbon via the substituted nitrogen (

      
      ), locking the regiochemistry to yield the 1-alkyl-3-methyl-5-unsubstituted  isomer as the major product.
      

Decision: This protocol utilizes Route B for its superior regiocontrol, scalability, and avoidance of difficult isomer separations.

Reaction Mechanism & Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Michael-type addition-elimination followed by cyclodehydration.

SynthesisPathway Start Acetylacetone Inter 3-(Ethoxymethylene) pentane-2,4-dione Start->Inter Condensation (Reflux) Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Inter Complex Enaminone Intermediate Inter->Complex Michael Addition (N-Pr attack) Reagent2 Propylhydrazine Reagent2->Complex Product Target: 1-(3-methyl-1-propyl- 1H-pyrazol-4-yl)ethanone Complex->Product Cyclodehydration - H2O, - EtOH

Figure 1: Synthetic workflow from Acetylacetone to the Target Pyrazole.[1][3][4][5][6] The critical step is the N-Pr attack on the ethoxymethylene carbon.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor 3-(Ethoxymethylene)pentane-2,4-dione

This intermediate introduces the critical C1 unit (from orthoformate) that becomes the C5-H of the pyrazole ring.

Reagents:

  • 2,4-Pentanedione (Acetylacetone): 1.0 equiv (e.g., 10.0 g, 100 mmol)

  • Triethyl orthoformate: 1.5 equiv (22.2 g, 150 mmol)

  • Acetic anhydride: 2.0 equiv (20.4 g, 200 mmol)

Protocol:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Addition: Charge the flask with 2,4-pentanedione, triethyl orthoformate, and acetic anhydride.

  • Reaction: Heat the mixture to reflux (bath temp ~140°C) for 4–6 hours. The solution will turn from colorless to orange/red.

    • Checkpoint: Monitor by TLC (SiO

      
      , 30% EtOAc/Hexanes). The starting diketone should disappear.
      
  • Workup: Remove volatiles (acetic acid, ethyl acetate byproduct, excess orthoformate) under reduced pressure (rotary evaporator).

  • Purification: High-vacuum distillation is preferred for high purity, but for the next step, the crude orange oil is often sufficient if purity >90% by NMR.

    • Yield Expectations: 80–90% (approx. 14–15 g).

    • Storage: Moisture sensitive. Use immediately or store under inert gas at -20°C.

Phase 2: Cyclization to this compound

This step locks the regiochemistry.

Reagents:

  • 3-(Ethoxymethylene)pentane-2,4-dione (from Phase 1): 1.0 equiv (e.g., 15.6 g, 100 mmol)

  • Propylhydrazine dihydrochloride: 1.05 equiv (15.4 g, 105 mmol)

  • Triethylamine (Et

    
    N): 2.2 equiv (to neutralize HCl salts)
    
  • Solvent: Ethanol (absolute) or Methanol (anhydrous) – 150 mL (approx. 0.6 M)

Protocol:

  • Preparation of Hydrazine Base: In a 500 mL RBF, suspend Propylhydrazine dihydrochloride in Ethanol (100 mL). Add Triethylamine dropwise at 0°C. Stir for 15 min. (Alternatively, use commercially available Propylhydrazine free base if handled safely).

  • Addition: Dissolve the enol ether precursor (15.6 g) in Ethanol (50 mL) and add it dropwise to the hydrazine solution at 0°C over 20 minutes.

    • Why 0°C? Controlling the exotherm favors the kinetic Michael addition of the substituted nitrogen (

      
      ) to the vinyl ether carbon, enhancing regioselectivity.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux for 2 hours to ensure complete cyclization.

  • Workup:

    • Concentrate the reaction mixture under vacuum to remove ethanol.

    • Residue will contain the product and Et

      
      N·HCl salts.[4]
      
    • Partition the residue between Water (100 mL) and Dichloromethane (DCM) or Ethyl Acetate (100 mL).

    • Extract aqueous layer 2x with DCM.

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • The crude material is typically an oil or low-melting solid.

    • Column Chromatography: Silica gel, eluting with a gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Target Spot: The major isomer (1-propyl-3-methyl) usually elutes after the minor (1-propyl-5-methyl) isomer due to less steric shielding of the polar N-region, though this can vary by stationary phase.

    • Distillation: Kugelrohr distillation can be used for large batches (bp approx. 120-130°C at 0.5 mmHg).

Quality Control & Characterization

Verify the identity and regiochemistry using the following parameters.

Data Summary Table
ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidDarkens on oxidation
1H NMR (CDCl

)

7.85 (s, 1H, H-5)
Diagnostic: H-5 singlet confirms 5-unsubstituted position.
1H NMR (Alkyl)

4.05 (t, 2H, N-CH

)
Triplet indicates N-Propyl
1H NMR (Me)

2.50 (s, 3H, C3-Me)
C3-Me typically shifts upfield relative to C5-Me
1H NMR (Ac)

2.42 (s, 3H, CO-Me)
Acetyl methyl group
MS (ESI+) [M+H]

= 167.1
Regiochemistry Validation (NOESY)

To definitively prove the 1-propyl-3-methyl structure over the 1-propyl-5-methyl isomer:

  • NOE Correlation: Irradiate the

    
    -CH
    
    
    
    signal (
    
    
    4.05 ppm).
    • Target (1-propyl-3-methyl): You should see a strong NOE to the H-5 proton (

      
      7.85 ppm) and NO  NOE to the C3-Methyl group.
      
    • Isomer (1-propyl-5-methyl): You would see a strong NOE to the C5-Methyl group and NO NOE to the H-3 proton.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or hydrolysis of precursorEnsure anhydrous ethanol is used. Increase reflux time. Verify precursor quality (should not be dark brown).
Poor Regioselectivity Reaction temperature too high during additionMaintain 0°C during the initial mixing of hydrazine and enol ether.
Salt Contamination Inefficient extraction of Et

N·HCl
Wash organic layer thoroughly with water. Use DCM for extraction (better solubility).

References

  • Menozzi, G., et al. "Synthesis and biological activity of some 1,3,4-substituted pyrazole derivatives." Journal of Heterocyclic Chemistry1987 , 24(6), 1669-1675. Link

  • Schmidt, A., et al. "Regioselectivity in the reaction of hydrazines with 1,3-dicarbonyl equivalents." Journal of Organic Chemistry2003 , 68(15), 5977-5982. Link

  • Peet, N. P., et al. "Regioselective synthesis of 1-alkyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives." Australian Journal of Chemistry1983 , 36, 135-147. Link

  • PubChem Compound Summary. "this compound (CAS 933454-80-9)." Link

Sources

Application Notes and Protocols for the Utilization of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. The pyrazole core is metabolically stable and provides a rigid framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The nitrogen atoms can act as hydrogen bond donors and acceptors, further enhancing binding affinity to protein targets.[2]

This guide focuses on a specific, functionalized pyrazole derivative: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS 933454-80-9). The presence of a methyl group at the 3-position, a propyl group at the N1-position, and a reactive acetyl group at the 4-position makes this molecule a versatile starting point for the synthesis of diverse compound libraries. The acetyl group, in particular, serves as a key chemical handle for a wide array of synthetic transformations, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Pathways to the this compound Scaffold

Proposed Synthetic Route

Synthetic Pathway A Pentane-2,4-dione C 1-Propyl-3-methyl-1H-pyrazole A->C Condensation B Propylhydrazine B->C E 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G Secondary Alcohol Intermediate E->G Grignard Reaction F MeMgBr or MeLi F->G I This compound G->I Oxidation H Oxidation (e.g., PCC, DMP) H->I

Caption: Proposed multi-step synthesis of the target scaffold.

Part 1: Synthesis of the Pyrazole Core

Protocol 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This protocol is adapted from general procedures for the synthesis of N-alkylated pyrazoles from β-dicarbonyl compounds and substituted hydrazines.

Materials:

  • Pentane-2,4-dione

  • Propylhydrazine (or its hydrochloride salt)

  • Ethanol or Acetic Acid (as solvent)

  • Sodium acetate (if using hydrochloride salt)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve pentane-2,4-dione (1.0 eq) in ethanol.

  • Add propylhydrazine (1.0-1.1 eq) dropwise to the solution at room temperature. If using propylhydrazine hydrochloride, add an equimolar amount of sodium acetate.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-propyl-3-methyl-1H-pyrazole.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Functionalization at the C4-Position

The introduction of the acetyl group at the C4-position is a critical step. A reliable method for this is the Vilsmeier-Haack formylation followed by a Grignard reaction and subsequent oxidation.

Protocol 2: Vilsmeier-Haack Formylation of 1-Propyl-3-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[3][4]

Materials:

  • 1-Propyl-3-methyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice bath

  • Sodium hydroxide solution (for neutralization)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (typically 1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add 1-propyl-3-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and heat the reaction mixture, typically to 80-100 °C, for several hours. Monitor the reaction by TLC.[5]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbaldehyde by column chromatography.

Protocol 3: Synthesis of this compound

This two-step process converts the aldehyde to the target ketone.

Materials:

  • 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)carbaldehyde

  • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, diethyl ether)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous diethyl ether or THF

  • Dichloromethane (for oxidation)

  • Standard glassware for anhydrous reactions

Procedure:

Step A: Grignard Reaction

  • Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (MeMgBr, ~1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate to obtain the crude secondary alcohol. This intermediate can often be used in the next step without further purification.

Step B: Oxidation

  • Dissolve the crude secondary alcohol from the previous step in dichloromethane.

  • Add the oxidizing agent (e.g., PCC or DMP, ~1.5 eq) in portions at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product, this compound.

Expected Spectroscopic Data (Analog-Based): Based on similar structures, the following characteristic NMR signals can be anticipated:

  • ¹H NMR: A singlet for the pyrazole C5-H, a triplet and a multiplet for the propyl chain, and singlets for the methyl groups (C3-CH₃ and acetyl-CH₃).

  • ¹³C NMR: Resonances for the pyrazole ring carbons, the propyl chain carbons, the methyl carbons, and a downfield signal for the ketone carbonyl carbon.

Part 3: Application Notes - Derivatization of the Scaffold

The acetyl group at the 4-position is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds for biological screening.

Derivatization Scaffold This compound A Aldol Condensation Scaffold->A C Reductive Amination Scaffold->C E Reduction Scaffold->E G Wittig Reaction Scaffold->G I Mannich Reaction Scaffold->I B Chalcones & Heterocycles A->B D Substituted Amines C->D F Alcohols E->F H Alkenes G->H J Aminomethyl Derivatives I->J

Sources

Application Notes and Protocols for the Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring is critical in determining the pharmacological profile of these compounds. The target molecule, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, is a key intermediate for the synthesis of more complex pharmaceutical agents. The presence of the N-propyl group influences the lipophilicity and metabolic stability, while the C4-acetyl group provides a reactive handle for further molecular elaboration. This document provides a comprehensive guide to the synthesis of this valuable building block, detailing the underlying chemical principles and offering robust experimental protocols.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy involves the initial preparation of the N-propylated pyrazole core, followed by a regioselective acylation at the C4 position. This approach allows for the controlled introduction of the desired substituents and is amenable to scale-up.

Step 1: N-Alkylation of 3-Methyl-1H-pyrazole

The first step is the synthesis of 1-propyl-3-methyl-1H-pyrazole. This is accomplished via a standard N-alkylation reaction of 3-methyl-1H-pyrazole with a suitable propylating agent. The regioselectivity of this reaction is a key consideration. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position.[1] In the case of 3-methyl-1H-pyrazole, the alkylation predominantly occurs at the less sterically hindered N1 position, leading to the desired product.[2] The choice of base and solvent is crucial for achieving high yields and selectivity.[1]

Step 2: Friedel-Crafts Acylation of 1-Propyl-3-methyl-1H-pyrazole

The second step involves the introduction of an acetyl group at the C4 position of the pyrazole ring. The Friedel-Crafts acylation is a classic and effective method for this transformation. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3] The pyrazole ring is sufficiently electron-rich to undergo this reaction, with the C4 position being the most favorable site for electrophilic attack.[4][5] While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, its high reactivity can sometimes lead to side reactions with sensitive heterocyclic substrates.[6] Therefore, milder Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can be advantageous.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This protocol details the N-alkylation of 3-methyl-1H-pyrazole.

Materials:

  • 3-Methyl-1H-pyrazole

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile to make a 0.5 M solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-propyl-3-methyl-1H-pyrazole.

Diagram of the N-Alkylation Workflow:

workflow Protocol 1: N-Alkylation Workflow A Combine 3-methyl-1H-pyrazole, K₂CO₃, and acetonitrile B Add 1-bromopropane A->B C Reflux for 12-18 hours B->C D Cool and filter C->D E Work-up: - Concentrate filtrate - Dissolve in EtOAc - Wash with NaHCO₃ and brine D->E F Dry, filter, and concentrate E->F G Purify by distillation or chromatography F->G H 1-Propyl-3-methyl-1H-pyrazole G->H

Caption: Workflow for the synthesis of 1-propyl-3-methyl-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol describes the Friedel-Crafts acylation of 1-propyl-3-methyl-1H-pyrazole.

Materials:

  • 1-Propyl-3-methyl-1H-pyrazole

  • Acetyl chloride (CH₃COCl)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold 1 M hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane to form a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel while maintaining the temperature at 0 °C. Stir for 30 minutes to form the acylium ion complex.[7]

  • In a separate flask, dissolve 1-propyl-3-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the pyrazole dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Diagram of the Friedel-Crafts Acylation Reaction:

G Protocol 2: Friedel-Crafts Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1-Propyl-3-methyl-1H-pyrazole 1-Propyl-3-methyl-1H-pyrazole Reaction Reaction 1-Propyl-3-methyl-1H-pyrazole->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction + AlCl₃ Aluminum Chloride Aluminum Chloride Solvent: Dichloromethane Solvent: Dichloromethane Solvent: Dichloromethane->Reaction Temperature: 0 °C to RT Temperature: 0 °C to RT Temperature: 0 °C to RT->Reaction Time: 2-4 hours Time: 2-4 hours Time: 2-4 hours->Reaction This compound This compound Reaction->this compound Work-up

Sources

Application Notes & Protocols: Purification Strategies for N-Propyl Pyrazole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of robust and validated methods for the purification of N-propyl pyrazole ketones, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the selection of an optimal purification strategy. This document covers liquid-liquid extraction, column chromatography (normal and reversed-phase), and recrystallization, offering detailed, step-by-step protocols and troubleshooting guidance to achieve high purity and yield.

Introduction: The Critical Role of Purity

N-propyl pyrazole ketones are a versatile scaffold in medicinal chemistry and materials science. The biological activity, pharmacokinetic profile, and material properties of these compounds are intrinsically linked to their purity. Minor impurities, such as unreacted starting materials, regioisomers, or byproducts, can lead to erroneous experimental data, reduced efficacy, and potential toxicity in drug candidates.

The N-propyl pyrazole ketone structure, characterized by a substituted pyrazole ring linked to a ketone moiety, presents a unique set of physicochemical properties. These compounds are typically neutral organic molecules with moderate polarity. The N-alkylation of the pyrazole ring mitigates the acidic proton and reduces the basicity of the ring nitrogens, rendering the molecule largely un-ionizable under standard aqueous extraction conditions.[1][2] This characteristic is fundamental to designing an effective purification workflow.

This guide provides a systematic approach to purifying these target compounds, ensuring that researchers can confidently obtain materials of the requisite purity for their downstream applications.

Strategic Purification Workflow

The selection of a purification method is not arbitrary; it is a logical process based on the nature of the crude product and the impurities present. A typical workflow involves an initial extractive workup followed by a high-resolution technique like chromatography or crystallization.

Purification_Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (Acid/Base Wash) Start->LLE Initial Cleanup Evap1 Evaporate Organic Layer LLE->Evap1 Isolate Organics Crude_Solid Crude Purified Product Evap1->Crude_Solid TLC Assess Purity (TLC/LC-MS) Crude_Solid->TLC High_Purity Is High Purity Required? TLC->High_Purity Column Column Chromatography High_Purity->Column Yes / Complex Mixture Recrystal Recrystallization High_Purity->Recrystal Yes / Crystalline Solid Final_Product Pure N-Propyl Pyrazole Ketone High_Purity->Final_Product No Column->Final_Product Recrystal->Final_Product

Caption: A decision-making workflow for purifying N-propyl pyrazole ketones.

Method 1: Liquid-Liquid Extraction (LLE)

Principle: LLE is a foundational purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4] For N-propyl pyrazole ketones, which are neutral organic molecules, LLE is exceptionally effective at removing ionic impurities, such as acidic starting materials (e.g., carboxylic acids) or basic catalysts (e.g., amines).[1][5][6]

Causality: The N-propyl group on the pyrazole nitrogen renders the heterocyclic ring non-ionizable in the presence of dilute aqueous acids or bases. This neutrality ensures the target compound remains preferentially in the organic phase while acidic or basic impurities are converted into their water-soluble salt forms and are washed away into the aqueous phase.[2]

Protocol 3.1: Extractive Workup for Removal of Acidic and Basic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A typical volume is 10-20 mL of solvent per gram of crude material.

  • Acid Wash (Removes Basic Impurities): Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.[7] Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash (Removes Acidic Impurities): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Repeat the shaking and separation procedure as described in step 2. This step neutralizes any remaining acid and removes acidic impurities.[2][8]

  • Brine Wash (Removes Residual Water): Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to break any emulsions and reduces the amount of dissolved water in the organic layer.[9] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified N-propyl pyrazole ketone.

Method 2: Column Chromatography

Principle: Column chromatography is a high-resolution purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10] For N-propyl pyrazole ketones, both normal-phase and reversed-phase chromatography can be effective.

Causality: The separation is driven by the polarity of the molecule. The pyrazole ring and the ketone carbonyl group are polar functionalities, while the N-propyl group and any other alkyl or aryl substituents are non-polar. By carefully selecting the stationary and mobile phases, one can exploit subtle differences in polarity between the target compound and impurities to achieve separation.

Normal-Phase Chromatography (Silica Gel)

This is the most common mode for compounds of moderate polarity.

Protocol 4.1.1: Flash Chromatography on Silica Gel

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product from the LLE in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) or using a single solvent mixture (isocratic elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography

Polarity of CompoundPrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier (if needed)
Low to MediumHexanes / HeptaneEthyl Acetate (EtOAc)---
Medium to HighDichloromethane (DCM)Methanol (MeOH)0.5-1% Triethylamine (TEA)[9]

Note on Modifiers: The pyrazole nitrogen atoms can be slightly basic, leading to tailing or streaking on the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.[9][11]

Reversed-Phase Chromatography (C18 Silica)

This is an excellent alternative for more polar compounds or when normal-phase chromatography fails to provide adequate separation.[9][12]

Protocol 4.2.1: Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude product in a polar solvent like methanol, acetonitrile, or DMF.

  • Column Equilibration: Use a pre-packed C18 column and equilibrate it with the initial mobile phase (e.g., 95:5 water:acetonitrile) for several column volumes.[9]

  • Sample Loading: Load the dissolved sample onto the equilibrated column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. A modifier like 0.1% formic acid or trifluoroacetic acid can be added to both phases to improve peak shape.[9]

  • Fraction Collection & Isolation: Collect and analyze fractions as described for normal-phase chromatography. The water from the mobile phase can be removed by lyophilization (freeze-drying) or by extraction into an organic solvent followed by evaporation.

Chromatography_Logic Start Crude Product for Chromatography TLC_Test Run TLC with Hex/EtOAc & DCM/MeOH Start->TLC_Test Streaking Does TLC show streaking? TLC_Test->Streaking Polarity_Check Is Rf very low in polar solvents? Streaking->Polarity_Check No Normal_Phase_Mod Normal Phase (Silica) Eluent: DCM/MeOH + 1% TEA Streaking->Normal_Phase_Mod Yes (Basic Compound) Normal_Phase Normal Phase (Silica) Eluent: Hex/EtOAc Polarity_Check->Normal_Phase No (Rf > 0.1) Reversed_Phase Reversed Phase (C18) Eluent: H2O/ACN Polarity_Check->Reversed_Phase Yes (Very Polar)

Caption: Logic diagram for selecting a column chromatography method.

Method 3: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the compound of interest crystallizes out, leaving the impurities behind in the solution (mother liquor).[13][14]

Causality: The slow formation of a crystal lattice is a highly selective process. The molecules of the target compound fit perfectly into the growing crystal structure, while impurity molecules, having a different shape and size, are excluded and remain dissolved in the solvent.

Protocol 5.1: Single-Solvent Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your solid in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Table 2: Potential Recrystallization Solvents for N-Propyl Pyrazole Ketones

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78A good starting point for many organic compounds.[15]
IsopropanolPolar82Similar to ethanol, good for moderately polar compounds.
Ethyl AcetateMedium77Often used in a solvent pair with hexanes.[16]
AcetoneMedium56Good for ketones due to the "like dissolves like" principle.[16]
TolueneNon-polar111For less polar compounds, higher boiling point.
Hexanes/HeptaneNon-polar~69 / ~98Typically used as the "poor" solvent in a co-solvent system.
WaterVery Polar100Unlikely to be a good single solvent unless the compound is very polar.[16]
Protocol 5.2: Co-Solvent Recrystallization

This method is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[17]

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as described in Protocol 5.1, to induce crystallization.

  • Isolate, wash, and dry the crystals as previously described. A common and effective co-solvent pair is Ethyl Acetate / Hexanes.[16]

Conclusion

The purification of N-propyl pyrazole ketones is a systematic process that relies on a sound understanding of the compound's chemical properties. By employing a logical workflow that begins with a liquid-liquid extraction to remove ionic impurities, followed by a high-resolution technique such as column chromatography or recrystallization, researchers can consistently obtain materials of high purity. The protocols and troubleshooting guides presented in this application note provide a robust framework for achieving this critical objective in chemical synthesis and drug development.

References

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Library of Medicine. Retrieved from [Link]

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. National Library of Medicine. Retrieved from [Link]

  • ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Recrystallization. Retrieved from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. JoVE. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Molecules. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on crystallization behavior of all para-poly(aryl ether sulfone ether ketone ketone). Retrieved from [Link]

  • The Analytical Scientist. (2016, September 19). Purification of polar compounds. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

  • YouTube. (2022, October 3). Liquid-Liquid Extraction. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Browse by Topic. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Publications. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Library of Medicine. Retrieved from [Link]

  • Organic Letters. (n.d.). Browse by Topic. ACS Publications. Retrieved from [Link]

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US2337489A - Purification of ketones.
  • Molecules. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

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Application Note: Strategic Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS 933454-80-9). It addresses the critical challenge of regioselectivity in pyrazole functionalization, providing two distinct synthetic pathways: a Convergent Alkylation Route for rapid library generation and a Linear Cyclization Route for high-purity scale-up.

Executive Summary & Strategic Analysis

The target molecule, This compound , features a trisubstituted pyrazole core. The primary synthetic challenge lies in controlling the position of the N-propyl group relative to the C3-methyl substituent.

  • The Regioselectivity Problem: Pyrazoles with non-identical substituents at C3 and C5 exist in tautomeric equilibrium. Alkylation of the N-H group can occur at either nitrogen (N1 or N2), leading to two regioisomers:

    • Target Isomer (1,3-substituted): 1-propyl-3-methyl-4-acetylpyrazole.

    • Undesired Isomer (1,5-substituted): 1-propyl-5-methyl-4-acetylpyrazole.

  • Steric Control: Alkylation of 3-methyl-4-acetylpyrazole typically favors the 1,3-isomer (Target) because the incoming propyl group prefers the nitrogen adjacent to the smaller proton (C5-H) rather than the bulky methyl group (C3-Me). However, ratios can be low (e.g., 60:40) without optimized conditions.

  • Pathway Selection:

    • Protocol A (Linear): Constructs the ring with the propyl group already in place. This guarantees regiochemical purity but requires more steps. Recommended for Scale-Up .

    • Protocol B (Convergent): Direct alkylation of the commercially available 4-acetyl-3-methylpyrazole. Faster but requires chromatographic separation. Recommended for Discovery/Screening .

Chemical Reaction Pathways (Graphviz Visualization)

SynthesisPathways Start1 Precursor: 4-(Dimethylamino)-3-buten-2-one Inter1 Intermediate: 1-Propyl-3-methylpyrazole Start1->Inter1 Cyclization (Regioselective) Reagent1 Reagent: Propylhydrazine Reagent1->Inter1 Target TARGET: this compound Inter1->Target Friedel-Crafts Acylation Step2 Acetylation (AcCl / AlCl3) Step2->Target Start2 Precursor: 4-Acetyl-3-methylpyrazole Start2->Target N-Alkylation (Major) Isomer By-product: 1-Propyl-5-methyl isomer Start2->Isomer N-Alkylation (Minor) Reagent2 Reagent: 1-Iodopropane + Cs2CO3 Reagent2->Target

Caption: Comparative workflow of Linear (Blue) vs. Convergent (Red) synthesis routes. The Linear route avoids isomer formation.

Detailed Experimental Protocols

Protocol A: Linear Synthesis (High Purity)

Best for: Validating biological activity where isomer purity is critical.

Mechanism: Cyclization of an enaminone with an alkylhydrazine dictates the position of the N-alkyl group via the mechanism of Michael addition followed by condensation.

Reagents Required
ReagentRoleEquiv.Notes
4-(Dimethylamino)-3-buten-2-one Scaffold1.0Commercially available or made from acetone + DMF-DMA.
Propylhydrazine Dihydrochloride Nitrogen Source1.1Free base can be generated in situ.
Ethanol (EtOH) Solvent-Anhydrous preferred.
Acetyl Chloride Acylating Agent1.2Freshly distilled.
Aluminum Chloride (AlCl3) Catalyst1.5Anhydrous; handle under inert gas.
Dichloromethane (DCM) Solvent-Dry.
Step 1: Synthesis of 1-Propyl-3-methylpyrazole
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(dimethylamino)-3-buten-2-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add Propylhydrazine dihydrochloride (11 mmol). If using the salt, add Triethylamine (22 mmol) to liberate the free hydrazine.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. The crude oil is typically >90% pure 1-propyl-3-methylpyrazole. Distillation or a short silica plug can be used if needed.

    • Checkpoint: 1H NMR should show a pyrazole C4-H signal around δ 6.0 ppm and C5-H around δ 7.3 ppm.

Step 2: Friedel-Crafts Acetylation
  • Preparation: In a flame-dried flask under Argon, suspend AlCl3 (15 mmol) in dry DCM (10 mL).

  • Acylation: Cool to 0 °C. Add Acetyl Chloride (12 mmol) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add the 1-propyl-3-methylpyrazole (10 mmol) from Step 1 (dissolved in minimal DCM) dropwise to the mixture.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Alternatively, heat to reflux (40 °C) if reaction is sluggish.

  • Quench: Caution! Pour the reaction mixture slowly onto crushed ice/HCl mixture to quench the aluminum salts.

  • Isolation: Extract with DCM (3x). Wash combined organics with saturated NaHCO3 (to remove acid) and Brine.

  • Final Polish: Dry over MgSO4, concentrate, and purify via column chromatography (Gradient: 10-40% EtOAc/Hexanes).

Protocol B: Convergent Alkylation (Rapid)

Best for: Small-scale synthesis where chromatography is automated.

Mechanism: Nucleophilic substitution (SN2) of the pyrazole anion onto propyl iodide.

Reagents Required
ReagentRoleEquiv.Notes
4-Acetyl-3-methylpyrazole Core Scaffold1.0CAS 3508-95-0.
1-Iodopropane Alkylating Agent1.2More reactive than bromide.
Cesium Carbonate (Cs2CO3) Base1.5Promotes "naked" anion for better reactivity.
DMF Solvent-Polar aprotic to accelerate SN2.
Procedure
  • Setup: Dissolve 4-acetyl-3-methylpyrazole (1.0 g) in anhydrous DMF (10 mL).

  • Deprotonation: Add Cesium Carbonate (1.5 equiv). Stir at room temperature for 30 minutes. The solution may turn yellow/orange.

  • Alkylation: Add 1-Iodopropane (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 12 hours. If incomplete by TLC, heat to 60 °C for 2 hours.

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3x 20 mL). Wash organics copiously with water and LiCl solution (to remove DMF).

  • Purification (Critical): The crude will contain a mixture of the target (1-propyl-3-methyl) and the isomer (1-propyl-5-methyl).

    • Separation: Use Flash Chromatography (Silica gel).

    • Elution: The 1,5-isomer (sterically crowded) is typically less polar and elutes first. The target 1,3-isomer elutes second.

    • Gradient: 0% -> 50% EtOAc in Hexanes.

Quality Control & Validation (E-E-A-T)

To ensure the correct isomer has been isolated, you must validate the structure using NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Distinguishing Isomers
FeatureTarget: 1-Propyl-3-methylIsomer: 1-Propyl-5-methyl
Structure N-Propyl is next to C5-H.N-Propyl is next to C5-Methyl.
1H NMR (C5) Signal is a proton (Singlet/Doublet).Signal is a Methyl group.
NOE Signal Strong NOE between N-Propyl (CH2) and C5-H .Strong NOE between N-Propyl (CH2) and C5-Methyl .

Data Specifications:

  • Appearance: Pale yellow oil or low-melting solid.

  • Molecular Weight: 166.22 g/mol .

  • Formula: C9H14N2O.[1]

  • Mass Spec: [M+H]+ = 167.1.

References

  • Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is specifically tailored to researchers, chemists, and drug development professionals working on or encountering challenges with the synthesis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone . Our goal is to provide in-depth, actionable insights to help you improve your reaction yields, minimize side products, and streamline your purification processes. This resource is structured in a question-and-answer format to directly address the common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

Q1: What is the most common and direct synthetic route to this compound?

A1: The most logical and frequently employed route is a two-step process. First is the synthesis of the precursor, 1-propyl-3-methyl-1H-pyrazole , followed by its acylation at the C4 position.

  • Step 1: Precursor Synthesis: The precursor is typically synthesized via a condensation reaction between propylhydrazine and a 1,3-dicarbonyl compound like acetylacetone or a functional equivalent.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, is generally high-yielding.

  • Step 2: C4-Acylation: The second step involves an electrophilic substitution reaction, most commonly a Friedel-Crafts acylation , to introduce the acetyl group onto the C4 position of the pyrazole ring.[3] This step is often the most challenging and is where yield optimization is critical.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: C4-Acylation Propylhydrazine Propylhydrazine Precursor 1-propyl-3-methyl-1H-pyrazole Propylhydrazine->Precursor Condensation Acetylacetone Acetylacetone Acetylacetone->Precursor Final_Product This compound Precursor->Final_Product Friedel-Crafts Acylation Acylating_Agent Acetyl Chloride or Acetic Anhydride Acylating_Agent->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Q2: Why is the Friedel-Crafts acylation of pyrazoles often problematic?

A2: The primary challenge arises from the basicity of the pyrazole ring itself. Pyrazoles contain two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The lone pair on the N2 atom is basic and can coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) used in the reaction. This coordination deactivates the catalyst by forming a complex, which can significantly hinder or completely stop the desired acylation of the carbon backbone, leading to low or no yield.[4]

Q3: What are the key parameters I should focus on to optimize the yield of the acylation step?

A3: To maximize your yield, you must carefully control the following parameters:

  • Choice of Lewis Acid Catalyst: Milder Lewis acids are often more effective than strong ones like AlCl₃.[4]

  • Solvent: The solvent must be anhydrous and inert to the reaction conditions.

  • Temperature: Temperature control is crucial to manage reaction rate and prevent side reactions.

  • Purity of Starting Materials: Impurities, especially water, in the starting pyrazole, acylating agent, or solvent can quench the catalyst and kill the reaction.

  • Stoichiometry: The molar ratios of the pyrazole, acylating agent, and catalyst must be carefully optimized.

Part 2: Troubleshooting Guide - Specific Issues & Solutions

Issue 1: The acylation reaction shows low or no conversion of the starting pyrazole.

Q: I've set up my Friedel-Crafts reaction with 1-propyl-3-methyl-1H-pyrazole, acetyl chloride, and AlCl₃ in DCM, but TLC analysis shows only starting material even after several hours. What's going wrong?

A: This is a classic symptom of catalyst deactivation. As discussed, the N2 atom of your pyrazole is likely coordinating with the aluminum chloride, preventing it from activating the acetyl chloride for electrophilic attack.

Solutions & Optimization Strategies:

  • Change the Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are often too aggressive for heterocycles like pyrazole.[4] Consider switching to a milder or more oxophilic Lewis acid that has a lower affinity for nitrogen.

    • Recommended Alternatives: Titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or ferric chloride (FeCl₃) are excellent candidates.[4] Zinc chloride (ZnCl₂) can also be effective.

    • Causality: These milder catalysts are less likely to form a stable, unreactive complex with the pyrazole nitrogen, allowing them to participate in the acylation mechanism.

  • Increase Catalyst Stoichiometry: If you must use AlCl₃, you may need to use more than a stoichiometric amount. A common strategy is to use one equivalent to "titrate" the basic nitrogen and an additional equivalent to catalyze the reaction. However, this can be expensive and lead to a more complex work-up.

  • Ensure Anhydrous Conditions: Moisture is the enemy of Friedel-Crafts reactions.

    • Protocol: Dry your glassware thoroughly in an oven. Use freshly distilled, anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). Ensure your pyrazole precursor is dry and your acetyl chloride or acetic anhydride is fresh.[4] Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting_Low_Conversion Start Low/No Conversion in Acylation Step Check_Catalyst Is the Lewis Acid AlCl₃? Start->Check_Catalyst Check_Conditions Are conditions strictly anhydrous? Check_Catalyst->Check_Conditions No Change_Catalyst Action: Switch to milder Lewis Acid (TiCl₄, SnCl₄) Check_Catalyst->Change_Catalyst Yes Increase_Stoich Action: Increase AlCl₃ stoichiometry (>2 eq) Check_Catalyst->Increase_Stoich Alternative Check_Conditions->Start Yes (Re-evaluate other params) Dry_Reagents Action: Dry solvent, glassware, and reagents. Use inert atmosphere. Check_Conditions->Dry_Reagents No Success Improved Conversion Change_Catalyst->Success Increase_Stoich->Success Dry_Reagents->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Issue 2: The reaction is messy, producing multiple unidentified side products.

Q: My reaction seems to work, but I get a low yield of the desired product along with several other spots on my TLC plate. How can I improve the selectivity?

A: The formation of multiple products suggests either a lack of regioselectivity or decomposition of starting materials/products. While acylation of 1-substituted pyrazoles strongly favors the C4 position, harsh conditions can lead to side reactions.

Solutions & Optimization Strategies:

  • Lower the Reaction Temperature: Friedel-Crafts reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity by slowing down competing side reactions. Add the acylating agent slowly to the mixture of pyrazole and Lewis acid to maintain temperature control.

  • Use Acetic Anhydride Instead of Acetyl Chloride: Acetic anhydride is a less reactive acylating agent than acetyl chloride. This reduced reactivity can lead to a cleaner reaction profile with fewer side products. When using acetic anhydride, a catalytic amount of a strong protic acid (like H₂SO₄) or a Lewis acid can be used.

  • Check Precursor Purity: Ensure your starting 1-propyl-3-methyl-1H-pyrazole is pure. Isomeric impurities from the initial condensation step (e.g., 1-propyl-5-methyl-1H-pyrazole) will also undergo acylation, leading to a mixture of final products that can be difficult to separate.

Table 1: Recommended Starting Conditions for Acylation

ParameterCondition A (Robust)Condition B (Mild)Rationale
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acetyl chloride is more reactive; anhydride is often cleaner.
Lewis Acid TiCl₄ (1.2 eq)FeCl₃ (1.2 eq)TiCl₄ is a versatile and effective catalyst for this transformation.[4]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Both are standard inert solvents for Friedel-Crafts reactions.
Temperature 0 °C to Room Temp0 °C to Room TempStart cold and allow to warm slowly to control exothermicity.
Reaction Time 4 - 12 hours6 - 24 hoursMonitor by TLC or GC-MS until starting material is consumed.
Issue 3: I'm having difficulty purifying the final product.

Q: I have a decent crude yield, but purification by silica gel chromatography is difficult. The product seems to streak on the column, or I get poor separation from a close-running impurity.

A: Purification challenges with pyrazole derivatives are common, often due to the basic nitrogen atom interacting with the acidic silica gel.

Solutions & Optimization Strategies:

  • Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica.

    • Protocol: Prepare your silica gel slurry as usual in your eluent system. Add 1% triethylamine (Et₃N) by volume to the slurry and mix well before packing the column.[5] This will prevent your basic product from sticking and streaking.

  • Acid-Base Extraction: Use an acid-base workup to remove non-basic impurities before chromatography.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Extract with dilute aqueous HCl (e.g., 1 M). Your pyrazole product, being basic, will move into the aqueous layer as a hydrochloride salt.

      • Wash the organic layer again with dilute HCl.

      • Combine the acidic aqueous layers. Carefully basify with NaOH or Na₂CO₃ until pH > 9.

      • Extract the now basic aqueous layer with fresh ethyl acetate. Your purified product will now be in the organic layer.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate. This material will be significantly cleaner for chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step.

    • Solvent Screening: Test various solvent systems. A good starting point for pyrazoles is often an alcohol/water mixture (e.g., ethanol/water) or an ethyl acetate/hexane mixture.[5] Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-propyl-3-methyl-1H-pyrazole (Precursor)
  • To a round-bottom flask equipped with a reflux condenser, add propylhydrazine (1.0 eq), ethanol, and acetylacetone (1.05 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the limiting reagent is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude pyrazole, which can be purified by vacuum distillation if necessary.

Protocol 2: Optimized Friedel-Crafts Acylation (TiCl₄)

Safety Note: This reaction must be performed in a well-ventilated fume hood under an inert atmosphere. TiCl₄ is corrosive and reacts violently with water.

  • Charge a dry, three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet with 1-propyl-3-methyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (TiCl₄, 1.2 eq) dropwise via syringe. A colored complex may form.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add acetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a flask containing a mixture of ice and water.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography (silica gel treated with 1% Et₃N, using a hexane/ethyl acetate gradient).

References

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole - ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Available at: [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole | ResearchGate. Available at: [Link]

  • Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters - ACS Publications. Available at: [Link]

  • Friedel‐Crafts chemistry: Part 41. A new facile synthesis of indeno[1,2‐c] pyrazoles, 2H - SciSpace. Available at: [Link]

  • Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • New method for the preparation of 4-acylpyrazoles. Reaction of C(.alpha.),N dianions of phenylhydrazones with acid chlorides - ACS Publications. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. Available at: [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - NIH. Available at: [Link]

  • Synthesis of 4-Acylpyrazoles from Saturated Ketones and Hydrazones Featured with Multiple C(sp3)-H Bond Functionalization and C-C Bond Cleavage and Reorganization - PubMed. Available at: [Link]

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

Sources

Technical Support Center: Pyrazole N-Alkylation Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket ID: PYR-REGIO-001

Introduction: The "Tautomer Trap"

Welcome to the Pyrazole Regioselectivity Help Desk. If you are here, you likely have a mixture of 1,3- and 1,5-disubstituted pyrazoles that you cannot separate, or you are consistently isolating the "wrong" isomer.

The core of your problem lies in the annular tautomerism of the pyrazole ring. Unlike pyrrole or pyridine, pyrazole exists in a rapid equilibrium between two forms (unless symmetrically substituted). When you deprotonate to form the pyrazolate anion, the negative charge is delocalized over both nitrogens. The regioselectivity of the subsequent alkylation is determined by a battle between Sterics (kinetic control) and Electronics/Thermodynamics .

This guide is structured to troubleshoot your specific scenario, starting from standard conditions and moving to advanced "hacks" using solvent effects and alternative coupling strategies.

Module 1: Diagnostic & Mechanism

FAQ 1: Why am I getting a mixture of isomers?

Answer: In a neutral 3-substituted pyrazole (


), the tautomer where the hydrogen is on the nitrogen distal to the substituent (Position 1) is usually thermodynamically favored due to reduced steric clash. However, the pyrazolate anion  is the reactive species in basic alkylation.

The incoming electrophile (


) faces two nucleophilic sites:
  • N1 (Distal to R): Leads to the 1,3-disubstituted product. (Generally favored by sterics).[1]

  • N2 (Proximal to R): Leads to the 1,5-disubstituted product. (Generally disfavored by sterics, unless R is small or capable of coordination).

The "Lone Pair" Rule: Regioselectivity is often governed by the "lone pair availability" in the transition state. The nitrogen with the highest electron density (HOMO coefficient) acts as the nucleophile.

Visualizing the Pathway

PyrazoleAlkylation Neutral Neutral Pyrazole (Tautomeric Eq.) Anion Pyrazolate Anion (Delocalized Charge) Neutral->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Less Hindered) Anion->TS_N1 Path A (Kinetic/Steric) TS_N2 TS: N2 Attack (More Hindered) Anion->TS_N2 Path B (Coordination?) Prod_13 Major Product (1,3-isomer) TS_N1->Prod_13 Prod_15 Minor Product (1,5-isomer) TS_N2->Prod_15

Caption: Figure 1: Bifurcation of the pyrazolate anion pathway. Path A (N1 attack) usually dominates due to steric avoidance of the R group.

Module 2: The "Hardware" (Solvents & Bases)

FAQ 2: Can I flip selectivity by changing the solvent?

Answer: Yes, to an extent. The "nakedness" of the anion dictates the outcome.

  • Polar Aprotic (DMF, DMSO): These solvate the cation (

    
    , 
    
    
    
    ) well, leaving the pyrazolate anion "naked" and highly reactive. This scenario maximizes steric control , heavily favoring the 1,3-isomer .
  • Non-Polar/Ethereal (THF, Toluene): These promote tight ion-pairing . If your base cation (

    
    ) can coordinate with the pyrazole nitrogen and the substituent (e.g., a carbonyl oxygen or pyridine ring), you can sometimes direct alkylation to the 1,5-position  via a chelation-controlled mechanism.
    
  • Fluorinated Alcohols (HFIP, TFE): While most famous for condensation regioselectivity, using HFIP as a solvent or additive in alkylation can alter the hydrogen-bonding network around the nitrogens, occasionally shielding the more basic nitrogen and inverting selectivity.

Troubleshooting Matrix: Base & Solvent Effects
VariableConditionExpected OutcomeMechanism
Standard

/ DMF or DMSO
1,3-Isomer (Major) Steric control; naked anion attacks distal N.
Chelation

-BuOK / THF (Low Temp)
1,5-Isomer (Increased) Cation (

) coordinates to N2 and R-group (if R has lone pairs).
Irreversible

/ THF
Mixture (Variable) Kinetic deprotonation; no equilibration of tautomers before quench.
Acidic

/ Toluene (Imidates)
1,3-Isomer (Exclusive) Protonation of N2 forces reaction at N1 (rare, specific to trichloroacetimidates).

Module 3: Advanced Troubleshooting (Sterics vs. Electronics)

FAQ 3: My R-group is an Electron Withdrawing Group (EWG) like . Why is my ratio weird?

Answer: Strong EWGs confuse the standard rules.

  • Acidity: A

    
     group at position 3 makes the adjacent NH (N2-H) significantly more acidic.
    
  • Dipole: The pyrazolate anion will localize electron density away from the EWG to minimize repulsion, but the inductive effect pulls density.

  • Result: While sterics still favor the 1,3-isomer (distal), the electronic deactivation of the ring can make the reaction sluggish, allowing the minor thermodynamic pathway (1,5-isomer) to compete if temperatures are high.

Recommendation: For


-pyrazoles, stick to room temperature  and use 

(Cesium effect) in DMF to maximize the 1,3-product. If you need the 1,5-product (proximal alkylation), you generally cannot get it via direct alkylation of a 3-

pyrazole; you should synthesize it de novo using a hydrazine condensation.

Module 4: The "Nuclear Option" (Alternative Routes)

FAQ 4: Direct alkylation failed or gave 50:50. What now?

Answer: Stop optimizing the base. Switch the mechanism entirely.

Option A: The Mitsunobu Reaction (For N-Alkylation)
  • Reagents: Alcohol (

    
    ), 
    
    
    
    , DIAD/DEAD.
  • Why: It operates under neutral conditions. The pyrazole acts as a weak acid (

    
    ).
    
  • Selectivity: Often mirrors standard alkylation (favors 1,3), but because it avoids the free anion, it can be cleaner for substrates sensitive to strong bases.

Option B: Chan-Lam Coupling (For N-Arylation) [2][3]
  • Reagents: Aryl Boronic Acid,

    
    , Pyridine, Air (
    
    
    
    ).
  • Why: If you are trying to attach an aryl ring,

    
     won't work on simple halides. Chan-Lam is oxidative.[2]
    
  • Selectivity: Highly sensitive to sterics. It almost exclusively yields the 1,3-isomer (less hindered).

Option C: SEM-Switch Strategy (The "Pro" Move)

If you absolutely need the 1,5-isomer:

  • Protect the pyrazole with SEM-Cl (favors 1,3-SEM).

  • Lithiate position 5 (C-H activation).

  • Quench with electrophile.

  • Remove SEM. (Note: This installs a C-substituent, not an N-substituent, but is useful for restructuring the scaffold).

Decision Tree: Selecting the Right Protocol

TroubleshootingFlow Start Start: N-Alkylation Issue Q1 Is R-group Bulky? Start->Q1 Q2 Target Isomer? Q1->Q2 Yes Path13 Use Std. Base Protocol (K2CO3/DMF) Q2->Path13 Need 1,3 (Distal) Path15 Direct Alkylation Difficult Q2->Path15 Need 1,5 (Proximal) Alt1 Try Mitsunobu (Neutral conditions) Path13->Alt1 If Low Yield Alt2 De Novo Synthesis (Cyclization) Path15->Alt2 Best Success Rate

Caption: Figure 2: Strategic decision tree for selecting the synthetic route based on desired regiochemistry.

Standard Operating Protocols (SOPs)

Protocol A: General Base-Mediated Alkylation (Prioritizing 1,3-Selectivity)

Best for: Routine alkylation of 3-substituted pyrazoles.

  • Setup: In a flame-dried flask, dissolve the pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add

    
      (1.5 equiv). Note: Cesium is preferred over Potassium for higher solubility and reactivity.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to RT and stir. Monitor by LCMS.

    • Checkpoint: If reaction is slow, heat to 60 °C.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), dry over

    
    .
    
  • Purification: Isomers usually separate on Silica. The 1,3-isomer is typically less polar (higher

    
    ) than the 1,5-isomer because the lone pair on N2 is less accessible/shielded.
    
Protocol B: Regioselective Mitsunobu Alkylation

Best for: Sensitive substrates or when alkyl halides are unstable.

  • Setup: Dissolve pyrazole (1.0 equiv), Alcohol R-OH (1.1 equiv), and

    
      (1.2 equiv) in anhydrous THF  (0.1 M).
    
  • Addition: Cool to 0 °C. Add DIAD (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Concentrate and directly load onto silica column (or triturate

    
     with pentane/ether).
    

References

  • Review of Pyrazole Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Their Application to the Synthesis of Bioactive Compounds." Chemical Reviews, 2011.

  • Base/Solvent Effects: Persson, T., et al. "Regioselective N-Alkylation of 3-Substituted Pyrazoles." Organic Process Research & Development, 2008.

  • Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011.

  • Fluorinated Solvents: Wimmer, L., et al. "Fluorinated Alcohols as Solvents for Regioselective Synthesis." Journal of Organic Chemistry, 2017.[4][5]

Sources

Technical Support Center: Solubilizing Propyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Solubility Barriers in Lipophilic Nitrogen Heterocycles

The "Propyl Paradox": Diagnostic Overview

Welcome to the technical guide for propyl-substituted pyrazoles. If you are reading this, you are likely facing the "Propyl Paradox" : the propyl group you added to improve membrane permeability and target engagement has inadvertently crashed your aqueous solubility.

The Root Cause Analysis

To solve the issue, we must first diagnose the physicochemical barrier. Propyl-pyrazoles generally fail in aqueous media due to two distinct mechanisms:

  • The "Grease" Factor (High LogP): The propyl chain (

    
    ) is highly lipophilic. It disrupts the water structure, imposing a high entropic penalty for solvation.
    
  • The "Brick Dust" Factor (High Lattice Energy): If your propyl group is on a Carbon (C3/C4/C5) and the Nitrogen (N1) remains unsubstituted, your molecule retains a strong Hydrogen Bond Donor (NH). Pyrazoles are notorious for efficient

    
    -
    
    
    
    stacking and intermolecular H-bonding, creating a crystal lattice that water cannot break apart.

Decision Matrix: The Solubility Workflow

Do not guess. Follow this logic gate to determine the correct solubilization strategy for your specific derivative.

SolubilityDecisionTree Start Start: Propyl-Pyrazole Insoluble CheckStruct Check Structure: Is N1 unsubstituted (NH present)? Start->CheckStruct CheckpKa Check pKa: Is Basic pKa > 2.0? CheckStruct->CheckpKa Yes or No Salt Strategy A: Salt Formation (Mesylate/Tosylate) CheckpKa->Salt Yes (Basic enough) pH_Adj Strategy B: pH Adjustment (Acidic Buffer pH 2-4) CheckpKa->pH_Adj Yes (For Assay) Cosolvent Strategy C: Cosolvents (DMSO/PEG400) CheckpKa->Cosolvent No (Too weak base) Cyclodextrin Strategy D: Complexation (SBE-beta-CD / HP-beta-CD) Cosolvent->Cyclodextrin Precipitates on dilution ASD Strategy E: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Cyclodextrin->ASD Still insoluble

Figure 1: Decision tree for selecting the optimal solubilization strategy based on pKa and structural features.

Technical Modules & Protocols

Module A: Salt Formation (The "Proton Switch")

Applicability: Pyrazoles with a basic Nitrogen (pKa > 2).

Pyrazoles are weak bases.[1][2][3] The propyl group pushes electron density slightly, but they remain weak. Standard HCl salts often fail because the


 difference is insufficient to maintain the salt species in the presence of water (hydrolysis). You need sulfonic acids .[4]

Recommended Counter-ions:

  • Methanesulfonic acid (Mesylate): High success rate for weak bases.

  • p-Toluenesulfonic acid (Tosylate): Adds lipophilicity but breaks lattice energy effectively.

Protocol: Micro-Scale Salt Screen

  • Dissolve 10 mg of propyl-pyrazole in a minimum amount of acetone or THF.

  • Add 1.05 equivalents of acid (e.g., 1M solution in THF).

  • Observation:

    • Immediate precipitate: Good.[5] Filter and analyze by XRPD (X-Ray Powder Diffraction).

    • No precipitate: Evaporate solvent, add diethyl ether (anti-solvent) to induce crystallization.

  • Validation: Resuspend the solid in water. Measure pH. If pH < 3 and solution is clear, the salt is stable.

Module B: Cyclodextrin Complexation (The "Trojan Horse")

Applicability: High LogP molecules that are not basic enough for salts.

The hydrophobic propyl tail is an ideal "guest" for the "host" cavity of Beta-Cyclodextrins. This hides the lipophilic portion from water while the CD's hydroxyl exterior interacts with the solvent.

The Gold Standard: Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
or HP-

-CD
. Why? Native

-CD has low solubility. SBE-

-CD is highly soluble and ionizable.

Protocol: Phase Solubility Study

  • Prepare 20% (w/v) stock solution of SBE-

    
    -CD in water or PBS.
    
  • Add excess propyl-pyrazole solid to 1 mL of the CD solution.

  • Shake at 25°C for 24 hours (equilibrium).

  • Filter (0.45 µm PVDF) to remove undissolved solid.

  • Analyze filtrate by HPLC-UV.

  • Success Metric: If solubility increases linearly with CD concentration (

    
     type profile), the complex is 1:1 and stable.
    
Module C: Cosolvent Systems (The "Quick Fix")

Applicability: Early-stage biological assays (In Vitro).

Warning: Propyl-pyrazoles are prone to "crashing out" upon dilution into aqueous media. A 100% DMSO stock is fine, but a 1% DMSO final concentration in buffer often precipitates the compound.

Optimized Formulation for IV/IP Injection:

Component Function Recommended %
DMSO Primary Solubilizer 5 - 10%
PEG 400 Interface Stabilizer 30 - 40%

| Water/Saline | Bulk Vehicle | 50 - 65% |

Mixing Order (Critical):

  • Dissolve compound in DMSO.

  • Add PEG 400 and vortex.

  • Slowly add Water/Saline while vortexing. Do not add DMSO to Water.

Visualizing the Mechanism

Understanding how we solubilize the molecule helps you troubleshoot when it fails.

Mechanism cluster_molecule Insoluble Molecule Propyl Propyl Tail Pyrazole Pyrazole Head Propyl->Pyrazole Covalent Bond Water Aqueous Media Propyl->Water Repulsion (Hydrophobic Effect) CD_Cavity Cyclodextrin Cavity Propyl->CD_Cavity Inclusion Complex CD_Cavity->Water H-Bonding (Solubilization)

Figure 2: Mechanism of Cyclodextrin solubilization. The lipophilic propyl tail (Red) is sequestered by the CD cavity (Yellow), shielding it from water repulsion.

Frequently Asked Questions (FAQs)

Q: I added 1N HCl and my propyl-pyrazole dissolved, but it precipitated 10 minutes later. Why? A: You likely experienced the "Common Ion Effect" or simple hydrolysis. Pyrazoles are very weak bases (


 ~2.5).[1] If the pH drifts up even slightly, or if the chloride ion concentration is high (from saline), the equilibrium shifts back to the neutral, insoluble free base. Fix:  Use a buffer (Citrate/Phosphate) to clamp the pH at 3.0, or switch to a Mesylate salt.

Q: Can I use Tween 80? A: Yes, but with caution. Polysorbates (Tween) work by forming micelles. If your propyl-pyrazole is highly crystalline ("Brick Dust"), micelles may struggle to break the lattice energy. Tween is better for "Grease" (oily) molecules. For crystalline pyrazoles, Cyclodextrins are superior.

Q: My compound is an oil, not a solid. Does this change the strategy? A: Yes. If it is an oil, you do not have a lattice energy problem, only a lipophilicity problem. In this case, Self-Emulsifying Drug Delivery Systems (SEDDS) are your best bet. Try a mixture of Capryol 90, Tween 80, and PEG 400.

References

  • Faria, et al. (2024). Synthesis of Substituted Pyrazoles and Imidazolium Salts. UH Institutional Repository. 6

  • Mendham, A. (2025).[7] Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility. University of Greenwich. 7[8]

  • Halder, S., et al. (2024). Preventing lipophilic aggregation in cosolvent molecular dynamics. PubMed Central. 9

  • Leito, I., et al. (2025).[4] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. 4

  • Silva, et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles. MDPI. 10

Sources

Validation & Comparative

High-Resolution NMR Profiling of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution NMR Profiling of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the structural integrity of the pyrazole core is paramount. A recurring challenge in the synthesis of This compound is the formation of regioisomers during N-alkylation.

This guide provides an objective, data-driven comparison of the target 1,3-isomer against its prevalent 1,5-isomer byproduct. By synthesizing field-proven NMR protocols with mechanistic insights, we establish a self-validating system for structural verification.

Part 1: Structural Logic & The Regioselectivity Challenge

The synthesis of this compound typically involves the N-alkylation of 3-methyl-4-acetylpyrazole. Due to annular tautomerism in the starting material, two distinct regioisomers are generated. Distinguishing these is critical, as their biological activities often diverge drastically.

The Competitors: Target vs. Impurity
FeatureTarget Compound (1,3-Isomer) Common Impurity (1,5-Isomer)
IUPAC Name This compound1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
Steric Environment Uncrowded: Methyl group is at C3, distal to the N-propyl chain.[1][2]Crowded: Methyl group is at C5, adjacent to the N-propyl chain.
Key Proton (C-H) Located at C5 (adjacent to N1).Located at C3 (adjacent to N2).
Diagnostic Challenge 1D 1H NMR shifts are similar (

7.8–8.1 ppm).
Requires 2D NMR (NOESY) for definitive assignment.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral fidelity, follow this optimized protocol. This workflow is designed to minimize solvent artifacts and maximize resolution for NOE (Nuclear Overhauser Effect) experiments.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard for resolution. Use DMSO-d₆ only if solubility is poor, as its viscosity can broaden critical coupling patterns.

  • Concentration: Prepare a 10–15 mg sample in 0.6 mL solvent. High concentrations (>20 mg) can cause aggregation-induced shift variations.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K₂CO₃ from synthesis) which degrade magnetic field homogeneity.

Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to ≥ 5 seconds . The C5-H and Acetyl-CH3 protons have different relaxation times; insufficient delay impacts integration accuracy.

  • Scans (NS): Minimum 16 scans for 1D; 8 scans per increment for 2D NOESY.

Part 3: Spectral Analysis & Comparison

Predicted Chemical Shift Data (CDCl₃)[3][4][5]

The following table contrasts the expected shifts for the target against the isomer. Note that while the alkyl chain signals are similar, the aromatic proton (C-H) and ring methyl signals provide subtle but distinct markers.

Proton AssignmentTarget (1,3-Isomer)

(ppm)
Impurity (1,5-Isomer)

(ppm)
Multiplicity Diagnostic Note
C5-H (Target) / C3-H (Impurity) 7.85 – 7.95 7.90 – 8.05Singlet (s)The C5-H is typically slightly upfield of the C3-H in the isomer, but overlap is common.
N-CH₂ (Propyl

)
4.05 – 4.10 4.00 – 4.15Triplet (t)Shift varies with concentration; not definitive alone.
Acetyl -CH₃ 2.40 – 2.45 2.40 – 2.45Singlet (s)Indistinguishable between isomers.
Ring -CH₃ 2.45 – 2.50 2.50 – 2.55 Singlet (s)The 1,5-isomer methyl is often deshielded due to steric compression.
Propyl

-CH₂
1.85 – 1.95 1.80 – 1.90Sextet (m)Standard alkyl chain pattern.
Propyl

-CH₃
0.90 – 0.95 0.90 – 0.95Triplet (t)Standard alkyl chain pattern.
The Definitive Diagnostic: 2D NOESY

Reliance on 1D chemical shifts alone is a common source of error in pyrazole chemistry. The Trustworthiness of your assignment relies on 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects spatial proximity (< 5 Å).

  • Target (1,3-Isomer): You will observe a strong NOE cross-peak between the N-CH₂ (4.05 ppm) and the C5-Proton (7.90 ppm) .

  • Impurity (1,5-Isomer): You will observe a strong NOE cross-peak between the N-CH₂ and the Ring-CH₃ .

This binary distinction is the only 100% reliable method for validation.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the synthesis pathway and the logical decision tree for validating the correct regioisomer.

G Start Precursor: 3-Methyl-4-acetylpyrazole Reaction Reaction: N-Alkylation (Propyl iodide / K2CO3) Start->Reaction Mixture Crude Mixture: Regioisomers A & B Reaction->Mixture NMR_Exp Experiment: 2D NOESY NMR Mixture->NMR_Exp Purify & Analyze Result_Target Observation 1: NOE: N-CH2 ↔ Aromatic H NMR_Exp->Result_Target Signal Path A Result_Impurity Observation 2: NOE: N-CH2 ↔ Methyl Group NMR_Exp->Result_Impurity Signal Path B Conclusion_1 VALIDATED: 1,3-Isomer (Target) 1-(3-methyl-1-propyl...) Result_Target->Conclusion_1 Conclusion_2 REJECTED: 1,5-Isomer (Impurity) 1-(5-methyl-1-propyl...) Result_Impurity->Conclusion_2

Figure 1: Logical workflow for the structural validation of N-alkylated pyrazoles using NOESY NMR.

Part 5: Troubleshooting & Common Artifacts

When analyzing the spectrum, be aware of these common artifacts which can obscure the diagnostic peaks:

  • Water Peak (1.56 ppm in CDCl₃): Can overlap with the propyl

    
    -CH₂ multiplet. Dry the sample with anhydrous Na₂SO₄ if integration is critical.
    
  • Residual Solvent (Acetone/Ethyl Acetate): Common recrystallization solvents. Acetone (2.17 ppm) appears near the Methyl singlets. Ethyl Acetate (2.05, 4.12, 1.26 ppm) can overlap with the N-CH₂ signal.

  • Rotamers: Pyrazoles with bulky groups may show broadened peaks at room temperature. If peaks are broad, run the NMR at 50°C to sharpen them by increasing the rotation rate.

References

  • El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, M369. (Demonstrates typical shifts for N-alkylated pyrazoles). Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Authoritative source on pyrazole regioselectivity). Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent artifacts). Retrieved from [Link]

Sources

Advanced Profiling of Pyrazole Ethanone Derivatives: HRMS Workflows vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Pyrazole Ethanone Derivatives Content Type: Publish Comparison Guide

Executive Summary

Pyrazole ethanone derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. Their structural complexity—often involving tautomerism and isomerism (e.g., regioisomers at N1 vs. N2)—demands rigorous analytical validation.

This guide compares the High-Resolution Quadrupole Time-of-Flight (Q-TOF) LC-MS/MS workflow (The "Product" approach) against standard Triple Quadrupole (QqQ) and Gas Chromatography-Mass Spectrometry (GC-MS) alternatives. While QqQ and GC-MS serve specific utility roles, this guide demonstrates why HRMS-based ESI-QTOF is the superior methodology for structural elucidation, impurity profiling, and metabolic stability studies of these derivatives.

Part 1: Strategic Comparison – HRMS vs. The Alternatives

The following analysis contrasts the Q-TOF workflow against industry-standard alternatives for the analysis of a representative target: 1-(1-phenyl-3-methyl-1H-pyrazol-4-yl)ethanone .

Comparative Performance Matrix
FeatureHigh-Res LC-Q-TOF (Recommended) Standard LC-QqQ (Alternative) GC-MS (EI) (Alternative)
Primary Utility Structural Elucidation & Unknown IDTargeted Quantification (MRM)Volatile Impurity Profiling
Mass Accuracy < 2 ppm (Confidence in Formula)~0.7 Da (Unit Resolution)Unit Resolution
Ionization Soft (ESI/APCI) – Preserves Molecular IonSoft (ESI/APCI)Hard (EI) – Extensive Fragmentation
Isomer Differentiation High (via MS/MS & Ion Mobility)Low (Retention time only)Moderate (Spectral Fingerprint)
Sample Prep Minimal (Dilute & Shoot)MinimalComplex (Derivatization often required)
Data Retro-mining Yes (Full scan data available)No (Only monitors preset transitions)Yes (Full scan)
Why HRMS (Q-TOF) Wins for Pyrazole Ethanones
  • Regioisomer Resolution: Pyrazole synthesis often yields N1/N2 isomers. HRMS MS/MS spectra reveal subtle differences in ring cleavage energetics that unit-resolution QqQ misses.

  • Metabolite ID: In drug development, the ethanone moiety is a metabolic soft spot (reduction to alcohol). HRMS accurately identifies these phase I metabolites (

    
     Da shift) without authentic standards.
    
  • Soft Ionization: GC-MS (EI) often obliterates the molecular ion (

    
    ) of labile pyrazoles, whereas ESI-QTOF preserves the protonated molecule (
    
    
    
    ), allowing for confident molecular weight confirmation.
Part 2: Deep Dive – Fragmentation Mechanics

Understanding the gas-phase behavior of pyrazole ethanones is the key to designing a robust method. The fragmentation follows a specific logic governed by the stability of the heteroaromatic ring and the lability of the acetyl group.

Mechanism of Action (ESI-CID)
  • Protonation: The N2 nitrogen is the most basic site, accepting the proton to form

    
    .
    
  • Primary Loss (Acetyl Group): The ethanone side chain typically undergoes

    
    -cleavage or rearrangement.
    
    • Loss of Methyl Radical (

      
      , -15 Da):  Generates a radical cation stabilized by the aromatic system.
      
    • Loss of Ketene (

      
      , -42 Da):  A characteristic rearrangement for acetylated aromatics, yielding the protonated pyrazole core.
      
  • Secondary Loss (Ring Cleavage): High collision energy (CE > 30 eV) forces the pyrazole ring to open, typically ejecting

    
     (-27 Da) or 
    
    
    
    (-28 Da).

Expert Insight: For phenyl-substituted pyrazoles, the "ortho effect" can lead to unique cyclization fragments. Always check for the loss of the phenyl ring (


 Da) as a diagnostic filter for N-phenyl derivatives.
Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . The inclusion of an internal standard and a specific "system suitability" check ensures data integrity before sample analysis begins.

1. Sample Preparation
  • Stock Solution: Dissolve 1 mg of derivative in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol.

  • Internal Standard (IS): Add Caffeine (or deuterated analog) to a final concentration of 200 ng/mL. Why? Caffeine ionizes well in ESI+ and serves as a lock-mass or retention time marker.

2. LC-MS/MS Conditions (Q-TOF)
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm). Reason: Biphenyl phase offers superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Source (ESI+):

    • Capillary Voltage: 4500 V

    • Gas Temp: 325°C

    • Fragmentor: 135 V (Optimized to prevent in-source decay)

3. System Suitability Test (The "Go/No-Go" Step)

Before running samples, inject the blank + IS.

  • Criterion 1: Caffeine

    
     (m/z 195.0882) must be within ±5 ppm.
    
  • Criterion 2: Retention time stability < 0.1 min shift.

  • Logic: If mass accuracy drifts, recalibrate. If RT shifts, equilibrate column.

Part 4: Visualization of Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathway for a representative 1-phenyl-4-acetylpyrazole .

PyrazoleFragmentation cluster_legend Key Mechanism Precursor Precursor Ion [M+H]+ m/z 187.0866 (Protonated 4-acetyl-1-phenylpyrazole) Frag1 Fragment Ion A m/z 145.0760 [M+H - Ketene (42 Da)]+ Precursor->Frag1 Loss of CH2=C=O (McLafferty-like) Frag2 Fragment Ion B m/z 172.0631 [M+H - Methyl (15 Da)]+. Precursor->Frag2 Loss of CH3• (Alpha Cleavage) Frag3 Fragment Ion C m/z 77.0391 [Phenyl Cation]+ Precursor->Frag3 Inductive Cleavage (N-C bond break) Frag4 Fragment Ion D m/z 118.0651 [M+H - Ketene - HCN]+ Frag1->Frag4 Ring Opening (Loss of HCN) desc Primary Pathway: Elimination of Ketene Secondary Pathway: Ring Disintegration

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-acetyl-1-phenylpyrazole. The loss of ketene (42 Da) is the diagnostic transition for the ethanone moiety.

Part 5: Data Analysis & Interpretation[1]

When analyzing your data, use this reference table to interpret the MS/MS spectrum of unknown derivatives.

Table 1: Diagnostic Ions for Pyrazole Ethanones

Observed IonMass Shift (

Da)
InterpretationStructural Insight

0Molecular IonConfirms MW; Even mass implies odd nitrogens (Nitrogen Rule).

-18Loss of

Suggests presence of -OH group or reduction of ketone.

-42Loss of Ketene (

)
Confirming marker for acetyl/ethanone group.

-77Loss of Phenyl (

)
Confirms N-phenyl or C-phenyl substitution.
m/z 77.04 N/APhenyl CationHigh abundance indicates phenyl group is easily cleavable (e.g., N-linked).
References
  • Hennemann, B. et al. (2019).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Link

  • Saad, E. F. et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Link

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes. Link

  • Satterfield, M. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD). PubMed. Link

Sources

Spectroscopic Characterization Guide: 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context[1][2][3]

This guide provides a definitive spectroscopic analysis of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (hereafter referred to as MPPE ). As a 1,3,4-trisubstituted pyrazole, MPPE represents a critical scaffold in the synthesis of COX-2 inhibitors and kinase modulators.

The primary analytical challenge lies in distinguishing MPPE from its synthetic precursor (the N-unsubstituted pyrazole) and its regioisomers. This guide compares MPPE against two critical alternatives:

  • The Precursor: 1-(3-methyl-1H-pyrazol-4-yl)ethanone (Validation of N-alkylation).

  • The Aromatic Analog: 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Differentiation of N-substituent electronics).

Structural Logic & Vibrational Causality
  • Conjugated Carbonyl: The acetyl group at position 4 is conjugated with the aromatic pyrazole ring, lowering the C=O frequency via resonance (single-bond character).

  • N-Propyl Chain: Introduces distinct aliphatic

    
     C-H stretching modes absent in the precursor.
    
  • Pyrazole Core: The heteroaromatic ring exhibits "breathing" modes (C=N/C=C) that shift subtly based on the electron-donating nature of the N-propyl group (

    
     effect) versus N-H or N-Phenyl.
    

Comparative FTIR Analysis

The following data differentiates MPPE from its closest structural relatives. Values are derived from authoritative spectroscopic ranges for 1,3,4-substituted pyrazoles.

Table 1: Diagnostic Peak Comparison
Functional Group ModeTarget: MPPE (N-Propyl)Alt A: Precursor (N-H)Alt B: N-Phenyl Analog Mechanistic Insight
N-H Stretch ABSENT 3100–3400 cm⁻¹ (Broad, H-bonded)ABSENT Disappearance of the broad N-H band is the primary confirmation of successful alkylation.
C=O Stretch (Ketone) 1660–1675 cm⁻¹ 1650–1665 cm⁻¹1665–1680 cm⁻¹Conjugation lowers wavenumber. The N-propyl group (

) slightly increases electron density, marginally raising

vs. the H-bonded precursor.
Aliphatic C-H Stretch 2850–2960 cm⁻¹ (Distinct, Medium)Weak/Absent (Only Methyl)Weak (Only Methyl)The propyl chain adds significant intensity to the antisymmetric and symmetric

C-H stretches.
Aromatic C-H Stretch 3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹3030–3100 cm⁻¹ (Stronger)MPPE has only one pyrazole ring proton (C5-H), making this band weak compared to the N-phenyl analog.
Pyrazole Ring (C=N/C=C) 1580–1595 cm⁻¹ 1540–1560 cm⁻¹1590–1600 cm⁻¹N-alkylation locks the tautomer, sharpening these bands compared to the N-H precursor.
Detailed Peak Assignment for MPPE
  • 1665 cm⁻¹ (Strong):

    
    . The acetyl carbonyl is conjugated with the pyrazole 
    
    
    
    -system.
  • 2960, 2930, 2870 cm⁻¹ (Medium):

    
    , 
    
    
    
    ,
    
    
    . Diagnostic of the propyl chain.
  • 1590, 1520 cm⁻¹ (Medium-Strong): Pyrazole ring skeletal vibrations.

  • 1450, 1375 cm⁻¹ (Medium):

    
     scissoring and 
    
    
    
    umbrella mode. The 1375 cm⁻¹ peak is characteristic of the methyl ketone.
  • 1250–1300 cm⁻¹ (Strong): C-N stretch (aromatic amine).

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating MPPE synthesis using FTIR data.

FTIR_Validation_Logic Sample Unknown Sample (Post-Alkylation) Region_NH Check 3100-3400 cm⁻¹ (N-H Region) Sample->Region_NH Region_CH Check 2800-3000 cm⁻¹ (Aliphatic C-H) Region_NH->Region_CH Band Absent Result_Precursor Unreacted Precursor (Failed) Region_NH->Result_Precursor Broad Band Present Region_CO Check 1660-1680 cm⁻¹ (Carbonyl) Region_CH->Region_CO Distinct Peaks (2850-2960) Result_Impurity Solvent/Impurity Region_CH->Result_Impurity Peaks Missing Result_MPPE Target: MPPE (Confirmed) Region_CO->Result_MPPE Strong Peak ~1665 cm⁻¹ Region_CO->Result_Impurity Peak Shifted >1700

Caption: Logical flowchart for spectroscopic validation of N-propyl alkylation of the pyrazole core.

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR) for rapid screening. While KBr pellets offer higher resolution for weak overtones, ATR is superior for process control and detecting surface contaminants (e.g., residual solvent).

Materials & Equipment[4][5]
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background and sample).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect an air background spectrum. Verify that the CO₂ doublet (2350 cm⁻¹) and water vapor regions are minimized.

  • Sample Preparation:

    • Note: MPPE is likely a low-melting solid or viscous oil depending on purity.

    • Place approximately 2–5 mg of the sample directly onto the center of the crystal.

    • Apply pressure using the anvil clamp until the force gauge indicates optimal contact (usually ~80–100N).

  • Data Acquisition:

    • Scan from 4000 cm⁻¹ to 600 cm⁻¹.[1]

    • Perform an automatic baseline correction if the baseline drifts due to scattering.

  • Critical Quality Check (Self-Validation):

    • The Water Test: If a broad hump appears at 3400 cm⁻¹, the sample is wet. Dry the sample under vacuum and re-run.

    • The Solvent Test: Check for sharp peaks at 2250 cm⁻¹ (Acetonitrile) or 1740 cm⁻¹ (Ethyl Acetate) if these solvents were used in chromatography. These are common false positives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for general functional group assignment).

  • El Kodadi, M., et al. (2008). Synthesis and characterization of new pyrazole derivatives. Molecules, 13(9). Link (Provides comparative data for acetyl-pyrazole vibrations).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Source for specific heterocyclic ring breathing modes).

  • National Institutes of Health (PubChem). 3-methyl-1-phenyl-1H-pyrazole (Compound CID 70783). Link (Used for N-phenyl analog comparison data).

Sources

A Comparative Guide to the Reactivity of N-Propyl and N-Ethyl Pyrazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the synthesis and properties of target molecules. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, and the nature of the N-substituent can significantly modulate their reactivity. This guide provides an in-depth comparison of the reactivity of two commonly employed N-alkyl pyrazoles: N-propyl pyrazole and N-ethyl pyrazole. By understanding the subtle yet significant differences in their electronic and steric profiles, chemists can make more informed decisions in their synthetic strategies.

Introduction: The Role of the N-Alkyl Substituent

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The lone pair of electrons on the N1-nitrogen is part of the aromatic sextet, while the N2-nitrogen has a lone pair in an sp²-hybridized orbital in the plane of the ring, rendering it basic and nucleophilic. N-alkylation of the pyrazole ring is a common strategy to block the N-H tautomerism and to introduce lipophilicity. Both N-propyl and N-ethyl groups are simple alkyl substituents that are generally considered to be electron-donating through an inductive effect, thereby increasing the electron density of the pyrazole ring compared to the unsubstituted parent. This enhanced electron density, in principle, activates the ring towards electrophilic substitution. However, the primary differentiator between the N-propyl and N-ethyl groups lies in their steric bulk.

Theoretical Framework: Steric and Electronic Effects

The reactivity of N-alkyl pyrazoles is primarily governed by a balance of electronic and steric effects. Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position, which is electronically favored.[1]

Electronic Effects: Both the N-ethyl and N-propyl groups are weakly electron-donating via induction (+I effect). This effect increases the electron density on the pyrazole ring, making it more susceptible to electrophilic attack than unsubstituted pyrazole. The difference in the inductive effect between an ethyl and a propyl group is generally considered to be small.

Steric Effects: The most significant difference between the N-propyl and N-ethyl substituents is their size. The n-propyl group is larger and more conformationally flexible than the n-ethyl group. This disparity in steric hindrance can manifest in several ways:

  • Approach to the N2-Nitrogen: The bulkier N-propyl group can partially shield the adjacent N2-nitrogen, potentially hindering its interaction with reagents.

  • Approach to the C5-Position: The N-substituent can influence the accessibility of the C5 position to incoming reagents.

  • Transition State Stabilization: The size of the N-alkyl group can affect the stability of transition states in various reactions.

A study on enzymatic N-alkylation of pyrazoles demonstrated that the reaction efficiency decreases with increasing alkyl chain length. The formation of N-ethyl pyrazole was significantly more efficient than that of N-propyl pyrazole, highlighting the impact of the alkyl chain length on reactivity.[1] This observation suggests that the larger propyl group can impede the enzymatic process.

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

Electrophilic substitution is a cornerstone of pyrazole chemistry. Common examples include halogenation, nitration, and Vilsmeier-Haack formylation, all of which are expected to occur at the C4 position.

Nitration of N-alkyl pyrazoles to introduce a nitro group at the C4 position is a standard transformation. In strongly acidic conditions, the pyrazole ring can be protonated and deactivated, which may lead to substitution on an N-aryl substituent if present.[2] For N-alkyl pyrazoles, the reaction is expected to proceed at the C4 position. Similar to halogenation, the steric influence of the N-alkyl group on the C4-position is minimal, suggesting that both N-ethyl and N-propyl pyrazole should undergo nitration at similar rates.

The Vilsmeier-Haack reaction introduces a formyl group at the C4 position of the pyrazole ring.[3] This reaction involves a bulky electrophile, the Vilsmeier reagent (a chloroiminium ion). While the reaction site is at C4, the initial step involves the interaction of the pyrazole's pi-system with the electrophile. It is plausible that the larger N-propyl group could exert a minor, long-range steric effect on the transition state, potentially leading to a slightly slower reaction rate compared to N-ethyl pyrazole. However, this effect is anticipated to be small.

Deprotonation and Metalation

The acidity of the protons on the pyrazole ring and the N-alkyl substituent is another important aspect of their reactivity. Deprotonation with a strong base, such as an organolithium reagent, generates a powerful nucleophile that can be used to form new carbon-carbon or carbon-heteroatom bonds.

For N-alkyl pyrazoles, deprotonation can occur at two main positions: the C5-position of the pyrazole ring and the α-carbon of the N-alkyl group. Studies on the lithiation of 1-methylpyrazole have shown that kinetically controlled deprotonation occurs at the methyl group, while thermodynamically controlled deprotonation favors the C5-position.[4][5]

Extrapolating this to N-ethyl and N-propyl pyrazole:

  • Kinetic Deprotonation (α-to-Nitrogen): The acidity of the α-protons on the alkyl chain is influenced by the adjacent nitrogen atom. It is expected that both N-ethyl and N-propyl pyrazole can be deprotonated at the α-position under kinetically controlled conditions (e.g., n-BuLi in THF at low temperatures). The relative rates may be similar, though the increased steric bulk around the α-protons of the propyl group might slightly decrease the rate of deprotonation compared to the ethyl group.

  • Thermodynamic Deprotonation (C5-Position): Under thermodynamically controlled conditions (e.g., prolonged reaction times or in the presence of a chelating agent like TMEDA), deprotonation is expected to occur at the more acidic C5-position of the pyrazole ring. The N-alkyl group's electronic effect should be similar for both, so the primary difference would again be steric. The larger N-propyl group might slightly disfavor the approach of the base to the C5 position compared to the N-ethyl group.

Experimental Data Summary

While a direct head-to-head comparison with extensive quantitative data is not available in the literature, the following table summarizes the expected reactivity based on established chemical principles and related studies.

Reaction TypeN-Ethyl PyrazoleN-Propyl PyrazoleKey Differentiating Factor
Electrophilic Substitution (C4) High reactivity, high regioselectivityHigh reactivity, high regioselectivityMinimal difference expected
Enzymatic N-Alkylation Higher efficiencyLower efficiency[1]Steric hindrance of the longer alkyl chain
Kinetic Deprotonation (α-CH) Favored under kinetic controlFavored under kinetic controlMinor steric hindrance from the propyl group may slightly slow the rate
Thermodynamic Deprotonation (C5-H) Favored under thermodynamic controlFavored under thermodynamic controlIncreased steric hindrance from the propyl group may slightly disfavor this position

Experimental Protocols

To allow for a direct comparison in a laboratory setting, the following detailed experimental protocols are provided.

General Synthesis of N-Alkyl Pyrazoles

A general method for the synthesis of N-alkyl pyrazoles involves the reaction of pyrazole with the corresponding alkyl halide in the presence of a base.

Synthesis Pyrazole Pyrazole Reaction Stir, RT Pyrazole->Reaction AlkylHalide Ethyl Bromide or Propyl Bromide AlkylHalide->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Product N-Ethyl Pyrazole or N-Propyl Pyrazole Reaction->Product

Figure 1: General workflow for the synthesis of N-ethyl and N-propyl pyrazole.

Protocol:

  • To a solution of pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add the respective alkyl bromide (ethyl bromide or n-propyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl pyrazole.

Comparative Bromination at C4

Bromination Substrate N-Ethyl Pyrazole or N-Propyl Pyrazole Reaction Stir, RT Substrate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Acetonitrile Solvent->Reaction Product 4-Bromo-N-Ethyl Pyrazole or 4-Bromo-N-Propyl Pyrazole Reaction->Product

Figure 2: Workflow for the comparative bromination of N-alkyl pyrazoles.

Protocol:

  • In two separate flasks, dissolve N-ethyl pyrazole (1.0 eq) and N-propyl pyrazole (1.0 eq) in acetonitrile.

  • To each flask, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir both reaction mixtures at room temperature and monitor the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-bromo-N-alkyl pyrazole. The reaction times and yields should be compared.

Comparative Vilsmeier-Haack Formylation

Vilsmeier Substrate N-Ethyl Pyrazole or N-Propyl Pyrazole Reaction Heat Substrate->Reaction Reagent POCl3 / DMF Workup Aqueous NaOAc Product N-Alkyl-1H-pyrazole-4-carbaldehyde Workup->Product Reagent_prep Prepare Vilsmeier Reagent (POCl3 in DMF, 0 °C) Reagent_prep->Reaction Reaction->Workup

Figure 3: Workflow for the comparative Vilsmeier-Haack formylation.

Protocol:

  • In two separate flasks, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to each flask, maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • To each flask, add a solution of the respective N-alkyl pyrazole (N-ethyl or N-propyl, 1.0 eq) in DMF.

  • Heat both reaction mixtures to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Cool the mixtures to room temperature and pour onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium acetate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography and compare the reaction times and yields.

Conclusion

This guide provides a theoretical framework and practical experimental protocols to enable researchers to directly compare the reactivity of N-propyl and N-ethyl pyrazole in their own laboratories. By understanding these nuances, chemists can strategically select the most appropriate N-alkyl pyrazole derivative to optimize their synthetic routes and achieve their desired target molecules with greater efficiency.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Reaction of 1-methylpyrazole with n-BuLi in THF followed by reaction with monodeuteromethanol (CH3OD) under kinetically controlled conditions leads to functionalisation at the methyl group, whereas reaction under thermodynamically controlled conditions leads to functionalisation at the pyrazole 5-position. (2006). Organic & Biomolecular Chemistry, 4(7), 1261.
  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. (2006). PubMed. Retrieved from [Link]

  • Pyrazole. (n.d.). Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: 4-Acetylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of biologically active analogs derived from the 4-acetylpyrazole scaffold. This document is designed for researchers and drug discovery scientists, focusing on structure-activity relationships (SAR), quantitative performance metrics (IC50, MIC), and reproducible experimental protocols.

Executive Summary

The 4-acetylpyrazole moiety serves as a privileged scaffold in medicinal chemistry due to the reactivity of the acetyl group at the C4 position. Unlike stable pyrazole cores, the C4-acetyl group acts as a "chemical handle," enabling the synthesis of chalcones, hydrazones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

This guide compares three primary classes of 4-acetylpyrazole derivatives:

  • Chalcone-linked Pyrazoles: High antimicrobial efficacy.

  • Fused Pyrazolo-pyrimidines: Potent dual EGFR/VEGFR-2 kinase inhibitors.

  • Thiazole-Pyrazoline Hybrids: Significant cytotoxicity against non-small cell lung cancer (NSCLC).

Key Finding: While simple 4-acetylpyrazoles show weak baseline activity, converting the acetyl group into a pyrazolo[3,4-d]pyrimidine system yields compounds (e.g., Compound 3) with IC50 values (0.06 µM) superior to the clinical standard Erlotinib against EGFR-mutant cell lines.

Structural Basis & Design Strategy

The biological versatility of 4-acetylpyrazole stems from its ability to undergo Claisen-Schmidt condensation and subsequent cyclization. The core strategy involves modifying the acetyl side chain to extend conjugation or fuse additional rings, thereby increasing binding affinity to hydrophobic pockets in enzymes like EGFR or COX-2.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the 4-acetylpyrazole core and their impact on biological activity.

SAR_Map Core 4-Acetylpyrazole Core R1 N1-Position (Phenyl/Aryl) Modulates Pharmacokinetics Core->R1 R3 C3-Position (Methyl/Aryl) Steric Fit Core->R3 R4 C4-Acetyl Group (The Handle) Critical for Bioactivity Core->R4 Mod_Chalcone Conversion to Chalcone (Antimicrobial) R4->Mod_Chalcone Aldol Condensation Mod_Fused Cyclization to Pyrazolo-pyrimidine (Anticancer/EGFR) R4->Mod_Fused Vilsmeier-Haack/Cyclization Mod_Thiazole Hybridization with Thiazole (Apoptosis Inducer) Mod_Chalcone->Mod_Thiazole Thiosemicarbazide

Figure 1: SAR map highlighting the C4-acetyl group as the primary diversification point for enhancing biological potency.

Comparative Biological Performance[1][2]

Anticancer Activity: EGFR/VEGFR-2 Inhibition

Derivatives formed by fusing the 4-acetyl group into a pyrimidine ring demonstrate exceptional kinase inhibitory profiles. The table below compares a lead Pyrano-pyrazolo-pyrimidine (Compound 3) and a Pyrazole-Thiazole Hybrid (Compound 7g) against the standard drug Erlotinib .

Table 1: Kinase Inhibition and Cytotoxicity Profile (IC50 in µM)

Compound ClassSpecific AnalogTarget: EGFR (µM)Target: VEGFR-2 (µM)Cell Line: HepG2 (Liver)Cell Line: A549 (Lung)
Fused System Compound 3 [1]0.06 ± 0.01 0.35 ± 0.020.31 ± 0.02--
Fused System Compound 9 [1]0.15 ± 0.020.22 ± 0.01 0.45 ± 0.03--
Hybrid Compound 7g [2]0.037 (nM)*----3.92 ± 0.15
Standard Erlotinib0.13 ± 0.0110.60 ± 0.500.73 ± 0.045.50 ± 0.20
Standard Sorafenib--0.09 ± 0.012.80 ± 0.12--

*Note: Compound 7g showed nanomolar activity (37.66 nM) in specific kinase assays.

Analysis:

  • Compound 3 exhibits a 2-fold higher potency against EGFR compared to Erlotinib. The fused pyrimidine ring likely mimics the adenine moiety of ATP, fitting snugly into the kinase binding pocket.

  • Compound 9 acts as a dual inhibitor, making it a strong candidate for preventing tumor angiogenesis (VEGFR-2) and proliferation (EGFR).

Antimicrobial Activity

Modifying the 4-acetyl group into α,β-unsaturated ketones (chalcones) significantly enhances antimicrobial properties, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Efficacy (Zone of Inhibition & MIC)

Compound StructureSubstituent (R)Organism: S. aureus (MIC µg/mL)Organism: E. coli (MIC µg/mL)Zone of Inhibition (mm)
Chalcone Derivative 4-Cl-Phenyl0.023 0.04624
Chalcone Derivative 4-Br-Phenyl0.023 0.04622
Hydrazone 2,4-Dinitro12.525.019
Standard Ciprofloxacin0.0120.01228

Analysis:

  • Halogenated derivatives (Cl, Br) at the para-position of the phenyl ring attached to the chalcone moiety show activity approaching that of Ciprofloxacin.

  • The mechanism involves membrane disruption and interference with bacterial DNA gyrase, facilitated by the lipophilicity of the halogenated pyrazole core.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these high-potency analogs.

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Rationale: This protocol converts the 4-acetyl group into the bioactive fused pyrimidine system.

  • Precursor Synthesis: React 4-acetyl-1,3-diphenylpyrazole (0.01 mol) with DMF-DMA (0.012 mol) in xylene under reflux for 6 hours.

  • Isolation: Cool the mixture to precipitate the enaminone intermediate. Filter and recrystallize from ethanol.

  • Cyclization: Reflux the enaminone (0.01 mol) with guanidine hydrochloride (0.01 mol) and anhydrous potassium carbonate (0.02 mol) in absolute ethanol for 10–12 hours.

  • Purification: Pour into ice-water, neutralize with dilute HCl. Filter the precipitate and recrystallize from DMF/Ethanol (1:1).

  • Validation: Confirm structure via 1H-NMR (look for pyrimidine proton singlet ~8.5 ppm) and Mass Spectrometry.

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Rationale: To quantify the IC50 values presented in Table 1.

  • Preparation: Use a commercial EGFR Kinase Assay Kit (e.g., BPS Bioscience #40321).[1] Prepare 5x Kinase Buffer containing MnCl2 and DTT.

  • Compound Dilution: Dissolve analogs in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Kinase Buffer (Final DMSO < 1%).

  • Reaction Assembly:

    • Add 5 µL of diluted compound to wells.

    • Add 20 µL of EGFR enzyme (0.1 ng/µL).

    • Incubate at room temperature for 15 minutes.

    • Initiate reaction by adding 25 µL of ATP/Poly-Glu-Tyr substrate mixture.

  • Incubation: Incubate at 30°C for 45 minutes.

  • Detection: Add 50 µL of Kinase-Glo Max reagent (Promega). Incubate for 10 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Biological Evaluation Workflow

The following workflow ensures a logical progression from synthesis to target validation.

Bio_Workflow Start Synthesis of 4-Acetyl Analogs Screen1 Primary Screen: MTT Assay (HepG2, A549, MCF-7) Start->Screen1 Decision IC50 < 10 µM? Screen1->Decision Mech Mechanistic Assay (EGFR/VEGFR Kinase) Decision->Mech Yes Discard Discard / Redesign Decision->Discard No ADME ADME/Tox Prediction (Lipinski Rules) Mech->ADME

Figure 2: Step-by-step workflow for evaluating the biological potential of new pyrazole derivatives.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Cited for Compound 3 and Compound 9 EGFR/VEGFR data)

  • EGFR inhibitors synthesis and biological assessment. Source: Dove Medical Press / Drug Design, Development and Therapy URL:[Link] (Cited for Thiazolyl-pyrazoline hybrids and Compound 7g data)

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Source: Chemical Biology & Drug Design URL:[Link] (Cited for p53-MDM2 inhibitory activities and antiproliferative data)

  • Structure–activity relationship of the new pyrazole derivatives. Source: ResearchGate / Bioorganic Chemistry URL:[Link] (Cited for SAR analysis and cytotoxicity screening)

  • Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. Source: International Journal of Pharmaceutical Sciences and Research URL:[Link] (Cited for antimicrobial activity and zone of inhibition data)

Sources

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